Hsp90-IN-21
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-16-24-21(11-12-26-16)20-9-8-19(30-2)15-22(20)28(24)14-13-27-23(29)10-5-17-3-6-18(25)7-4-17/h3-12,15H,13-14H2,1-2H3,(H,27,29)/b10-5+ |
InChI Key |
SIGRBVUXXKXLGT-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Hsp90-IN-21: A Representative Analysis Using Luminespib (NVP-AUY922)
Disclaimer: No specific public-domain data exists for a compound designated "Hsp90-IN-21." This guide utilizes the well-characterized, potent, third-generation Hsp90 inhibitor, Luminespib (NVP-AUY922) , as a representative molecule to detail the mechanism of action, experimental evaluation, and downstream cellular consequences of this class of inhibitors.
Executive Summary
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival. Inhibition of Hsp90 offers a compelling therapeutic strategy by simultaneously disrupting multiple oncogenic signaling pathways. This document provides an in-depth technical overview of the mechanism of action of N-terminal Hsp90 inhibitors, using Luminespib as a model. It includes quantitative data on its potency, detailed experimental protocols for its characterization, and visualizations of the core biological pathways and experimental workflows involved.
Core Mechanism of Hsp90 Inhibition
The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP. This process drives a dynamic conformational cycle that facilitates the proper folding and activation of its client proteins.
-
The Hsp90 Chaperone Cycle: Hsp90 exists as a dimer. In its open, ADP-bound state, it recruits client proteins, often with the help of the Hsp70 chaperone system and the co-chaperone HOP. The exchange of ADP for ATP triggers a significant conformational change, leading to the N-terminal domains of the dimer closing into an "ATP-bound closed state." This state is stabilized by the co-chaperone p23 and is the active conformation for client protein maturation. Subsequent ATP hydrolysis returns Hsp90 to its open state, releasing the folded client.[1][2]
-
Point of Inhibition: Luminespib, like other N-terminal inhibitors, is a small molecule that competitively binds to the N-terminal ATP-binding pocket of Hsp90.[3] This binding event prevents ATP from docking, thereby locking the chaperone in an open, inactive conformation and halting the chaperone cycle.
-
Consequence of Inhibition: When the chaperone cycle is arrested, client proteins that are dependent on Hsp90 for their stability become destabilized. This leads to their ubiquitination and subsequent degradation by the proteasome.[2] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, particularly Hsp70, which can be used as a pharmacodynamic biomarker of target engagement.[2]
Mandatory Visualization 1: Hsp90 Chaperone Cycle and Inhibition
Caption: The ATP-dependent Hsp90 chaperone cycle and its disruption by N-terminal inhibitors.
Quantitative Data: Potency and Activity of Luminespib (NVP-AUY922)
The efficacy of an Hsp90 inhibitor is determined by its binding affinity, its ability to inhibit Hsp90's ATPase activity, and its downstream effect on cancer cell viability.
Table 1: Biochemical Potency of Luminespib
| Target | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| Hsp90α | Cell-free competitive binding / ATPase | 7.8 nM / 9.0 nM | [4][5] |
| Hsp90β | Cell-free competitive binding / ATPase | 21 nM / 8.2 nM | [4][5] |
| GRP94 (Hsp90B1) | Cell-free competitive binding | 535 nM / 108 nM | [4][5] |
| TRAP-1 | Cell-free competitive binding | 85 nM / 53 nM | [4][5] |
Table 2: Anti-proliferative Activity of Luminespib in Cancer Cell Lines
| Cell Line | Cancer Type | Potency (GI50 / IC50) | Reference(s) |
| Various | Average across multiple cell lines | ~9 nM (GI50) | [6] |
| Gastric | Gastric Carcinoma | 2 - 40 nM | [2][6] |
| Pancreatic | Pancreatic Cancer | ~10 nM | [4] |
| A549 | Non-Small Cell Lung Cancer | 60 nM | [5] |
| HCT116 | Colon Carcinoma | ~16 nM (GI50) | [1] |
| BC-1 | B-cell lymphoma | 9.4 nM | [7] |
| RERF-LC-MS | Lung Adenocarcinoma | 9.9 nM | [7] |
Disruption of Oncogenic Signaling Pathways
By promoting the degradation of its client proteins, Hsp90 inhibition simultaneously impacts multiple signaling pathways that are fundamental to the "hallmarks of cancer."[3]
-
Sustained Proliferative Signaling: Key drivers of cell proliferation, such as receptor tyrosine kinases (e.g., HER2, EGFR, IGF-1R) and downstream kinases (e.g., RAF-1, CDK4), are Hsp90 clients. Their degradation leads to cell cycle arrest.[2][3]
-
Evading Apoptosis: Pro-survival kinases like AKT are critically dependent on Hsp90. Inhibition of Hsp90 leads to AKT degradation, tipping the cellular balance towards apoptosis.[2]
-
Inducing Angiogenesis: The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of angiogenesis, is maintained by Hsp90. Its degradation cripples the ability of tumors to form new blood vessels.[4]
-
Limitless Replicative Potential: Telomerase, the enzyme responsible for maintaining telomere length, is another Hsp90 client, and its inhibition contributes to long-term growth arrest.
Mandatory Visualization 2: Downstream Signaling Pathway Disruption
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug: Luminespib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Hsp90-IN-21: A Technical Guide to its Discovery and Synthesis
Disclaimer: Information regarding a specific molecule designated "Hsp90-IN-21" is not publicly available. This guide provides a comprehensive overview of the discovery and synthesis of a representative Hsp90 inhibitor, based on the publicly available data for structurally related compounds, specifically those containing the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile scaffold.
Introduction to Hsp90 as a Therapeutic Target
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins.[1][2][3] In cancerous cells, Hsp90 is overexpressed and its function is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3][4] These client proteins include key signaling molecules such as HER2, AKT, CDK4, and mutant B-Raf.[3][5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3][6]
The Hsp90 Chaperone Cycle: Mechanism of Action
The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP. The chaperone exists as a dimer, and each monomer consists of three domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) involved in client protein and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[3][7][8] The chaperone cycle involves a series of conformational changes driven by ATP binding and hydrolysis, which are regulated by various co-chaperones.[2][5]
Caption: The Hsp90 chaperone cycle, a key target for cancer therapy.
Discovery of Hsp90 Inhibitors
The discovery of novel Hsp90 inhibitors often follows a multi-step process that integrates computational and experimental approaches.
Caption: A general workflow for the discovery of novel Hsp90 inhibitors.
Screening and Hit Identification
Initial discovery efforts often involve high-throughput screening (HTS) of compound libraries or structure-based virtual screening to identify molecules that bind to the ATP-binding pocket in the N-terminal domain of Hsp90.[3]
Lead Optimization
Following hit identification, medicinal chemistry efforts focus on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits. This involves iterative cycles of chemical synthesis and biological evaluation to establish a structure-activity relationship (SAR).
Synthesis of a Representative Hsp90 Inhibitor
The synthesis of Hsp90 inhibitors with a 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile core is often achieved through a multi-component reaction.[9][10] A representative synthetic scheme is provided below.
References
- 1. Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90: A New Player in DNA Repair? [mdpi.com]
- 5. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 Drug Discovery | HSP90 [hsp90.ca]
- 7. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae [frontiersin.org]
- 9. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hsp90-IN-21: A Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hsp90-IN-21, a promising inhibitor of Heat Shock Protein 90 (Hsp90) with potent antimalarial properties. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and signaling pathways.
Chemical Structure and Properties
This compound, also identified as compound 5e in primary literature, is an aminoalcohol-carbazole derivative. Its discovery stemmed from a virtual screening of compounds with known antimalarial activity, identifying it as a selective inhibitor of Plasmodium falciparum Hsp90 (PfHsp90).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2521791-38-6 | ChemBK |
| Molecular Formula | C₂₄H₂₄N₂O | Calculated |
| Molecular Weight | 368.47 g/mol | Calculated |
| Appearance | Solid | N/A |
| Solubility | N/A | N/A |
| Melting Point | N/A | N/A |
Biological Activity
This compound exhibits potent and selective activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is attributed to the inhibition of PfHsp90, a molecular chaperone crucial for the proper folding and function of numerous client proteins essential for parasite survival.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell/Strain | IC₅₀ / Kd | Source |
| Antimalarial Activity | P. falciparum (Pf3D7, chloroquine-sensitive) | 0.04 µM | [1] |
| P. falciparum (PfDd2, chloroquine-resistant) | 0.17 µM | [1] | |
| Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) | 2.91 µM | [1] |
| Binding Affinity (Kd) | P. falciparum Hsp90 (PfHsp90) | 28.1 µM | [2] |
| Human Hsp90β | No binding detected | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound.
Parasite Growth Inhibition Assay
The in vitro antimalarial activity of this compound was determined using a standardized SYBR Green I-based fluorescence assay.
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 and Dd2) were cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure:
-
Asynchronous parasite cultures with approximately 2% parasitemia and 1% hematocrit were seeded into 96-well plates.
-
This compound was serially diluted and added to the wells.
-
Plates were incubated for 72 hours under the same culture conditions.
-
After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL of SYBR Green I per mL of lysis buffer containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100) was added to each well.
-
Plates were incubated in the dark at room temperature for 1 hour.
-
Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC₅₀ values were calculated by non-linear regression analysis of the dose-response curves.
-
Cytotoxicity Assay
The cytotoxicity of this compound against a human cell line was assessed to determine its selectivity.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of this compound.
-
Plates were incubated for 48 hours.
-
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ values were determined from the dose-response curves.
-
Microscale Thermophoresis (MST) Binding Assay
The binding affinity of this compound to PfHsp90 and human Hsp90β was quantified using microscale thermophoresis.
-
Protein Preparation: Recombinant full-length PfHsp90 and human Hsp90β were expressed and purified.
-
Assay Procedure:
-
The target protein (PfHsp90 or human Hsp90β) was labeled with a fluorescent dye (e.g., NT-647).
-
A constant concentration of the labeled protein was mixed with a serial dilution of this compound in a suitable buffer.
-
The samples were loaded into standard capillaries.
-
Thermophoresis was measured using a Monolith NT.115 instrument (NanoTemper Technologies).
-
The change in fluorescence upon temperature gradient application was monitored.
-
The dissociation constant (Kd) was calculated by fitting the dose-response curve of the change in thermophoresis.
-
Signaling Pathways and Mechanism of Action
Hsp90 is a critical molecular chaperone in Plasmodium falciparum, responsible for the folding and stability of a wide range of "client" proteins. These client proteins are involved in various essential cellular processes, including signal transduction, cell cycle control, and stress response. By inhibiting PfHsp90, this compound disrupts these vital pathways, leading to parasite death.[3]
The workflow for the identification of this compound as a selective PfHsp90 inhibitor is depicted below.
The proposed mechanism of action for this compound involves its binding to a unique hydrophobic pocket within the N-terminal domain of PfHsp90. This binding event competitively inhibits the ATPase activity of the chaperone, preventing the conformational changes necessary for client protein activation and maturation.
The disruption of the Hsp90 chaperone machinery leads to the accumulation of unfolded client proteins, which are subsequently targeted for degradation by the proteasome. The loss of these essential proteins ultimately results in parasite death. The selectivity of this compound for the parasite's Hsp90 over the human orthologs makes it an attractive candidate for further drug development.[2]
References
An In-depth Technical Guide to the Interaction of Hsp90-IN-21 with the Hsp90 ATP-binding Pocket
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for tumor cell proliferation and survival. This makes Hsp90 a compelling target for cancer therapy. Hsp90-IN-21, also known as BIIB021 or CNF2024, is a fully synthetic, orally available small-molecule inhibitor of Hsp90.[1][2] This technical guide provides a detailed overview of the interaction between this compound and the ATP-binding pocket of Hsp90, presenting key quantitative data, experimental methodologies, and the resulting impact on cellular signaling pathways.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Pocket
This compound exerts its inhibitory effect by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1][2] This binding is competitive with the natural substrate, adenosine triphosphate (ATP). The inhibition of ATP binding and subsequent hydrolysis disrupts the Hsp90 chaperone cycle, leading to the misfolding and eventual degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2][3] The X-ray crystal structure of the Hsp90-BIIB021 complex reveals that the purine core of the inhibitor occupies the adenine-binding pocket, while the 4-methoxy-3,5-dimethylpyridine moiety extends into a hydrophobic pocket, engaging in multiple hydrophobic interactions with key residues such as Phe138, Leu107, Tyr139, and Trp162.[4]
Quantitative Binding and Activity Data
The potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data for the interaction of this compound (BIIB021) with Hsp90.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 1.7 nM | Recombinant human Hsp90α | [1][5] |
| EC50 | 38 nM | Not specified | [1] |
| IC50 | 0.06 - 0.31 µM | BT474, MCF-7, N87, HT29, H1650, H1299, H69, and H82 tumor cells | [1] |
| IC50 | 0.24 - 0.8 µM | KM-H2, L428, L540, L540cy, L591, L1236, and DEV Hodgkin's lymphoma cells | [1] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Binding Affinity Determination
This assay is used to determine the binding affinity of this compound to the Hsp90 N-terminal domain by measuring the displacement of a fluorescently labeled probe.[6]
Materials:
-
Recombinant human Hsp90α
-
FITC-labeled geldanamycin (fluorescent probe)
-
Tris-HCl buffer (pH 7.4)
-
KCl
-
MgCl2
-
Na2MoO4
-
DTT
-
Bovine Gamma Globulin (BGG)
-
CHAPS
-
This compound (BIIB021)
-
DMSO
-
96-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL BGG, and 0.1% (v/v) CHAPS.[6]
-
Prepare a solution of recombinant human Hsp90α (final concentration 0.8 nM) and FITC-geldanamycin (final concentration 2 nM) in the assay buffer.[6]
-
Incubate the Hsp90α and FITC-geldanamycin mixture in a 96-well microplate at room temperature for 3 hours.[6]
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add the this compound dilutions to the wells to achieve final concentrations ranging from 0.2 nM to 10 µM. The final DMSO concentration should be kept constant (e.g., 2%).[6]
-
Incubate the plate for 16 hours at room temperature.[6]
-
Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.[6]
-
High and low controls should consist of no inhibitor and no Hsp90, respectively.[6]
-
The data are fitted to a four-parameter curve to determine the IC50 value, which can then be used to calculate the Ki.
Fluorescence Polarization Assay Workflow
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the effect of this compound on the protein levels of Hsp90 clients, such as HER-2, Akt, and Raf-1.[2][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (BIIB021)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HER-2, Akt, Raf-1, Hsp70, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).[7]
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein levels. A decrease in client protein levels and an increase in Hsp70 levels are indicative of Hsp90 inhibition.[2]
Western Blot Workflow for Client Protein Degradation
Impact on Cellular Signaling Pathways
By inducing the degradation of its client proteins, this compound simultaneously disrupts multiple oncogenic signaling pathways. A key pathway affected is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[8][9] Akt is a well-established Hsp90 client protein, and its degradation following Hsp90 inhibition leads to the downregulation of this critical survival pathway.[2][10]
This compound Signaling Pathway Inhibition
Conclusion
This compound is a potent and specific inhibitor of Hsp90 that functions by competitively binding to the N-terminal ATP pocket. This interaction disrupts the chaperone's function, leading to the degradation of numerous oncogenic client proteins and the subsequent inhibition of key cancer-promoting signaling pathways like the PI3K/Akt cascade. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on Hsp90-targeted therapies. The multifaceted impact of this compound on cancer cell biology underscores the therapeutic potential of targeting this crucial molecular chaperone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Novelty of Hsp90 Inhibition: A Profile of Ganetespib
Disclaimer: Information regarding a specific molecule designated "Hsp90-IN-21" is not publicly available in the referenced scientific literature. This guide therefore focuses on Ganetespib (formerly STA-9090) , a well-characterized, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), to provide a comprehensive technical overview of a novel Hsp90 inhibitor as a representative example for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2][3] In cancer cells, Hsp90 is often overexpressed and plays a key role in maintaining the function of mutated and overexpressed oncoproteins.[3] This dependency makes Hsp90 an attractive target for cancer therapy. Ganetespib is a potent, second-generation Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of its client proteins and the simultaneous disruption of multiple oncogenic signaling pathways.[3][4][5]
Core Novelty of Ganetespib
Ganetespib represents a significant advancement over first-generation Hsp90 inhibitors, such as the geldanamycin derivative 17-AAG. Its novelty lies in its unique triazolone-containing chemical structure, which confers greater potency and a more favorable safety profile.[5] Notably, ganetespib has demonstrated a lack of significant cardiac, liver, and ocular toxicities that have limited the clinical development of other Hsp90 inhibitors.[3] Furthermore, it exhibits sustained activity even with short exposure times.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for ganetespib from preclinical and clinical studies.
Table 1: In Vitro Potency of Ganetespib
| Cell Line | Cancer Type | Genotype | Ganetespib IC50 (nmol/L) | 17-AAG IC50 (nmol/L) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | ~5 | ~20 | [6] |
| A549 | Non-Small Cell Lung Cancer | KRAS Mutant | ~10 | ~50 | [6] |
| NCI-H460 | Non-Small Cell Lung Cancer | KRAS Mutant | ~6 | ~30 | [6] |
| NCI-H1650 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | ~2 | ~25 | [6] |
| Median of 26 NSCLC lines | Non-Small Cell Lung Cancer | Various | 6.5 | 30.5 | [6] |
| PPTP In Vitro Cell Line Panel | Pediatric Cancers | Various | Median rIC50 8.8 | Not Applicable | [7] |
Table 2: Clinical Trial Efficacy of Ganetespib
| Trial Name/Identifier | Cancer Type | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| GALAXY-I (Phase IIb) | Advanced NSCLC | Ganetespib (150 mg/m²) + Docetaxel (75 mg/m²) | Docetaxel alone | 9.8 months | 4.5 months | [3] |
| GALAXY-2 (Phase III) | Advanced Lung Adenocarcinoma | Ganetespib (150 mg/m²) + Docetaxel (75 mg/m²) | Docetaxel alone | 10.9 months | 4.2 months | [8] |
| Phase II (NCT01124833) | Advanced NSCLC (ALK+) | Ganetespib monotherapy (200 mg/m²) | Not Applicable | Not Reported | 8.1 months | [9] |
| Phase II (NCT01270222) | Metastatic CRPC | Ganetespib monotherapy (200 mg/m²) | Not Applicable | Not Reported | 1.9 months | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Human cancer cell lines (e.g., NCI-H1975, AGS, N87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of ganetespib (e.g., 0-1000 nM) for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using graphing software (e.g., GraphPad Prism).
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Cells treated with ganetespib or vehicle control for a specified time (e.g., 24 hours) are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Hsp90 client proteins (e.g., ErbB2, Akt, Cdk1) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human cancer cells (e.g., 5 x 10^6 NCI-H1975 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. Ganetespib is formulated in a suitable vehicle (e.g., 10% DMSO, 18% Cremophor RH 40, 3.6% dextrose in water) and administered intravenously at a specified dose and schedule (e.g., 125 mg/kg, once weekly).[11] The control group receives the vehicle alone.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition in the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ganetespib and a typical experimental workflow for its evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase II trial of ganetespib, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of Hsp90-IN-21 on Hsp90 Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways. Inhibition of Hsp90 represents a promising therapeutic strategy for cancer by promoting the degradation of these client proteins. This technical guide provides a comprehensive overview of the effects of Hsp90-IN-21, a putative Hsp90 inhibitor, on key client proteins involved in cell survival and proliferation, namely Akt, c-Raf, and Erk. This document details the underlying molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction: Hsp90 and Its Role in Cancer
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, maturation, and stability of a diverse set of substrate proteins, referred to as "client proteins."[1][2] These clients include numerous protein kinases, transcription factors, and steroid hormone receptors that are integral to signal transduction pathways governing cell growth, differentiation, and survival.[3][4]
In cancer cells, Hsp90 is often overexpressed and plays a critical role in stabilizing mutated and overexpressed oncoproteins, thereby supporting malignant transformation and progression.[5] By chaperoning these oncoproteins, Hsp90 enables cancer cells to withstand cellular stress and maintain the signaling cascades that drive their uncontrolled proliferation and survival.[5] This reliance of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors, including potentially this compound, typically function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the binding of ATP and disrupts the chaperone's ATPase activity, which is essential for its function.[2] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins. These destabilized clients are then recognized by the cellular protein degradation machinery and are targeted for ubiquitination and subsequent degradation by the proteasome.[3][5] This targeted degradation of oncoproteins disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[5]
Effect of this compound on Key Client Proteins
Akt
Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[4] Akt is a well-established Hsp90 client protein.[3] Inhibition of Hsp90 is expected to lead to the degradation of Akt, thereby inhibiting downstream survival signals and promoting apoptosis.[3][6]
c-Raf
c-Raf is a serine/threonine-specific protein kinase and a key component of the MAPK/Erk signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[7] c-Raf is a known Hsp90 client protein, and its stability is dependent on Hsp90 chaperoning.[1][7] Inhibition of Hsp90 would lead to the degradation of c-Raf, thereby blocking the MAPK/Erk signaling cascade.[7]
Erk
Extracellular signal-regulated kinase (Erk) is a downstream effector in the MAPK pathway. While Erk itself is not a direct client of Hsp90, its activation is dependent on the upstream kinase MEK, which is activated by Raf.[7] Therefore, the degradation of c-Raf following Hsp90 inhibition indirectly leads to a decrease in the phosphorylation and activation of Erk.[6][7]
Quantitative Data on Hsp90 Client Protein Degradation
As specific quantitative data for this compound is not available, the following table summarizes representative data for other well-characterized Hsp90 inhibitors to illustrate the expected dose-dependent effects on client protein levels.
| Hsp90 Inhibitor | Client Protein | Cell Line | IC50 / Concentration | Effect | Reference |
| 17-AAG | Akt | Ba/F3 | 10-100 nM | Dose-dependent degradation | [3] |
| 17-AAG | c-Raf | Various | ~50-100 nM | Degradation | [7] |
| Geldanamycin | Akt | T24 | 1 µM | Transient activation followed by degradation | [8] |
| Geldanamycin | Erk (p-Erk) | T24 | 1 µM | Transient activation followed by decreased phosphorylation | [8] |
Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound is expected to primarily impact the PI3K/Akt and MAPK/Erk signaling pathways through the degradation of key components.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
MAPK/Erk Signaling Pathway
Caption: MAPK/Erk signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Hsp90 inhibitors on client proteins. These protocols can be adapted for the study of this compound.
Western Blot Analysis of Client Protein Degradation
This protocol is used to quantify the levels of specific proteins in cell lysates following treatment with an Hsp90 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Akt, c-Raf, p-Erk, total Erk, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.
Co-Immunoprecipitation to Assess Hsp90-Client Protein Interaction
This protocol is used to determine if an Hsp90 inhibitor disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-Hsp90)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Hsp90) for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest (e.g., Akt or c-Raf) and Hsp90. A decrease in the co-immunoprecipitated client protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Mass Spectrometry-Based Proteomics
This advanced technique provides a global and unbiased view of the changes in the proteome following Hsp90 inhibition.
General Workflow:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis:
-
Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and the corresponding proteins.
-
Protein Quantification: In quantitative proteomics, the relative abundance of proteins between different samples is determined based on the intensity of the peptide signals.
-
Bioinformatics Analysis: Perform pathway analysis and gene ontology enrichment analysis to identify the biological processes and signaling pathways that are significantly affected by the Hsp90 inhibitor.
-
Conclusion
This compound, as a putative Hsp90 inhibitor, is expected to exert its anticancer effects by inducing the degradation of key oncoproteins, thereby disrupting critical cell survival and proliferation pathways. The primary targets include client proteins such as Akt and c-Raf, leading to the downstream inhibition of the PI3K/Akt and MAPK/Erk signaling cascades. While specific quantitative data for this compound is not currently available, the well-established mechanisms of other Hsp90 inhibitors provide a strong framework for understanding its potential biological activity. The experimental protocols detailed in this guide offer a robust methodology for the comprehensive characterization of this compound's effects on Hsp90 client proteins and its overall impact on cellular signaling networks. Further research is necessary to elucidate the precise quantitative effects and full therapeutic potential of this compound.
References
- 1. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HSP90 mediates the connection of multiple programmed cell death in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
Hsp90-IN-21 as a Potential Anti-Cancer Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 presents a compelling therapeutic strategy by promoting the simultaneous degradation of multiple key drivers of malignancy. This technical guide focuses on Hsp90-IN-21, a representative of the 4-amino substituted 5-resorcinol-isoxazole class of synthetic, small-molecule Hsp90 inhibitors. This class of compounds binds to the N-terminal ATP pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of client proteins. This guide provides an in-depth overview of the preclinical anti-cancer activity, mechanism of action, and experimental protocols relevant to the evaluation of this class of Hsp90 inhibitors.
Introduction to Hsp90 Inhibition in Oncology
Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis. In cancer cells, Hsp90 is often overexpressed and exists in a highly activated state, where it is essential for the proper folding and stability of a wide array of oncoproteins. These "client" proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53). By inhibiting the ATPase activity of Hsp90, small-molecule inhibitors disrupt the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins. This multi-pronged attack on various oncogenic pathways makes Hsp90 an attractive target for cancer therapy.[1][2][3]
This compound and the Resorcinol-Isoxazole Scaffold
This compound belongs to a class of synthetic Hsp90 inhibitors characterized by a 4-amino-substituted 5-resorcinol-isoxazole scaffold. This structural motif has been optimized for potent binding to the N-terminal ATP-binding pocket of Hsp90. The resorcinol moiety forms key hydrogen bonds within the active site, while the substituted isoxazole ring contributes to the overall binding affinity and cellular activity.[1] Compounds from this class, such as VER-50589 and NVP-AUY922, have demonstrated significant anti-proliferative activity in a broad range of cancer cell lines and have shown anti-tumor efficacy in preclinical xenograft models.[4][5][6]
Quantitative In Vitro Anti-Cancer Activity
The anti-proliferative activity of resorcinol-isoxazole Hsp90 inhibitors has been evaluated across a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative compounds from this class.
Table 1: In Vitro Anti-proliferative Activity of Resorcinol-Isoxazole Hsp90 Inhibitors
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| VER-50589 | BT-474 | Breast | 33.6 |
| VER-50589 | CH1 | Ovarian | 32.7 |
| VER-50589 | SKMEL 5 | Melanoma | 1.3 |
| NVP-AUY922 | Various | Various | avg. 9 |
Data is representative of the resorcinol-isoxazole class of Hsp90 inhibitors and is compiled from published studies.[4][6]
Table 2: Hsp90 Binding Affinity and ATPase Inhibition
| Compound | Assay | IC50 / Kd (nM) |
| VER-50589 | Dissociation constant (Kd) | 4.5 |
| VER-49009 | Dissociation constant (Kd) | 78.0 |
| VER-50589 | Competitive Binding Assay (IC50) | 21 |
| VER-49009 | Competitive Binding Assay (IC50) | 47 |
| NVP-AUY922 | Hsp90 FP binding assay (IC50) | 21 |
Data is representative of the resorcinol-isoxazole class of Hsp90 inhibitors and is compiled from published studies.[6][7]
In Vivo Anti-Cancer Efficacy
The anti-tumor activity of resorcinol-isoxazole Hsp90 inhibitors has been demonstrated in mouse xenograft models.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| VER-50589 | HCT116 Colon Cancer Xenograft | 100 mg/kg, i.p., daily | ~30% |
| NVP-AUY922 | Human Colon Cancer Xenograft | i.p. administration | ~50% |
Data is representative of the resorcinol-isoxazole class of Hsp90 inhibitors and is compiled from published studies.[5][6][8]
Pharmacokinetic Profile
Pharmacokinetic studies of early resorcinol-pyrazole Hsp90 inhibitors in mice have shown rapid plasma clearance and moderate oral bioavailability.
Table 4: Preclinical Pharmacokinetics of Resorcinol-Pyrazole Hsp90 Inhibitors in Mice
| Compound Series | Plasma Clearance (L/h) | Oral Bioavailability (%) |
| CCT018159 and early derivatives | 0.128 - 0.816 | 1.8 - 29.6 |
This data is for the related resorcinol-pyrazole class and is indicative of the general pharmacokinetic properties of this type of scaffold.[9]
Mechanism of Action and Signaling Pathways
This compound and related compounds exert their anti-cancer effects by inhibiting the ATPase activity of Hsp90, leading to the degradation of a multitude of client proteins critical for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
Key signaling pathways affected by the inhibition of Hsp90 include:
-
PI3K/AKT/mTOR Pathway: AKT is a critical client protein of Hsp90. Its degradation upon Hsp90 inhibition leads to the downregulation of this pro-survival pathway.
-
RAS/RAF/MEK/ERK Pathway: RAF kinases are key components of this proliferation-driving pathway and are dependent on Hsp90 for their stability.
-
HER2 Signaling: The receptor tyrosine kinase HER2 is a well-established Hsp90 client protein, particularly relevant in HER2-positive breast cancer.
Caption: Signaling pathways affected by Hsp90 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-cancer potential of Hsp90 inhibitors of the resorcinol-isoxazole class.
Cell Viability Assay
This protocol is used to determine the concentration of the Hsp90 inhibitor that inhibits cell growth by 50% (GI50).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Modulated by Hsp90-IN-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential cellular pathways affected by Hsp90-IN-21, a potent inhibitor of Heat Shock Protein 90 (Hsp90). This document summarizes the available quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the core signaling pathways and experimental workflows.
Introduction to Hsp90 and its Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1] This reliance makes Hsp90 an attractive target for cancer therapy.
Hsp90 inhibitors, such as this compound, exert their anticancer effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, disrupting multiple oncogenic signaling pathways simultaneously.
Quantitative Data for this compound
Currently, the publicly available quantitative data for this compound is primarily focused on its antiplasmodial and cytotoxic activities.
| Parameter | Value | Organism/Cell Line | Assay Type | Reference |
| IC50 | 0.04 µM | Plasmodium falciparum (Pf3D7 strain) | Erythrocytic Stage Growth Inhibition | [MedChemExpress] |
| IC50 | 0.17 µM | Plasmodium falciparum (PfDd2 strain) | Erythrocytic Stage Growth Inhibition | [MedChemExpress] |
| IC50 | 2.91 µM | Human Hepatocellular Carcinoma (HepG2) | Cytotoxicity | [MedChemExpress] |
Table 1: Summary of reported IC50 values for this compound.
Proposed Cellular Pathways Modulated by this compound
Based on the known mechanism of action of Hsp90 inhibitors, this compound is predicted to modulate several critical cellular pathways involved in cancer progression. While direct experimental evidence for this compound is limited, the following pathways are highly likely to be affected.
Apoptosis Induction
Inhibition of Hsp90 is known to induce apoptosis in cancer cells. This is achieved through the degradation of client proteins that are key regulators of apoptosis, such as Akt, and the subsequent activation of pro-apoptotic signaling cascades.
References
Methodological & Application
Application Notes and Protocols for Hsp90-IN-21 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of Hsp90-IN-21, a novel inhibitor of Heat Shock Protein 90 (Hsp90). The provided methodologies cover essential biochemical assays to determine the potency and mechanism of action of this compound.
Introduction to Hsp90
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of a wide range of client proteins.[1][2][3] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins, including kinases, transcription factors, and steroid hormone receptors, making it a prime target for cancer therapy.[1][3][4] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[1][2][5][6]
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 functions as a dimer, and its chaperone activity is dependent on the binding and hydrolysis of ATP. The Hsp90 chaperone cycle involves a series of conformational changes regulated by ATP binding and hydrolysis, as well as by the interaction with various co-chaperones. Hsp90 inhibitors, such as this compound, typically act by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity.[2] This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, disrupting multiple oncogenic signaling pathways simultaneously.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development of Hsp90-IN-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of cell-based assays to characterize the activity of Hsp90-IN-21, a novel inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][3] Inhibition of Hsp90 is a promising therapeutic strategy in oncology.[1] These application notes detail the protocols for determining the cytotoxic effects of this compound in cancer cell lines and for confirming its mechanism of action through the analysis of Hsp90 client protein degradation and the induction of the heat shock response.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a crucial role in maintaining cellular proteostasis.[4] It facilitates the proper folding, stabilization, and activation of a wide array of client proteins, including many that are involved in signal transduction and cell cycle regulation.[2][3] In cancer cells, Hsp90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins, such as AKT, RAF-1, and HER2.[5][6]
Hsp90 inhibitors, such as the investigational compound this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90.[7] This competitive inhibition of ATP binding disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3][7] A hallmark of N-terminal Hsp90 inhibition is the induction of the heat shock response, characterized by the upregulation of heat shock proteins like Hsp70.[8]
This document provides detailed protocols for two key cell-based assays to characterize this compound: a cell viability assay to determine its potency (IC50) and a Western blot analysis to confirm its mechanism of action.
Quantitative Data on Hsp90 Inhibitors
While specific data for this compound is under investigation, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized Hsp90 inhibitors across various lung adenocarcinoma cell lines, providing a reference for expected potency.
| Hsp90 Inhibitor | Cell Line | IC50 (nM) |
| 17-AAG | H1975 | 1.258 |
| H1437 | 3.708 | |
| H1650 | 6.555 | |
| HCC827 | 26.255 | |
| Calu-3 | 87.733 | |
| IPI-504 | H1437 | 3.473 |
| H1650 | 3.764 | |
| H358 | 4.662 | |
| H2009 | 33.833 | |
| Calu-3 | 43.295 | |
| STA-9090 | H2228 | 4.131 |
| H2009 | 4.659 | |
| H1975 | 4.739 | |
| H3122 | 7.991 | |
| Calu-3 | 18.445 | |
| AUY-922 | H2009 | 2.477 |
| H1437 | 2.814 | |
| H2228 | 4.488 | |
| H358 | 8.105 | |
| Calu-3 | 1740.91 |
Note: The IC50 values presented are from a study on lung adenocarcinoma cell lines and serve as a representative example of the range of potencies observed for Hsp90 inhibitors.[2] The actual IC50 values for this compound will need to be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log-transformed concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Client Protein Degradation and Hsp70 Induction
This protocol details the use of Western blotting to assess the effect of this compound on the levels of key Hsp90 client proteins (e.g., AKT, RAF-1) and the induction of Hsp70. A decrease in client protein levels and an increase in Hsp70 are hallmarks of Hsp90 inhibition.[8][13]
Materials:
-
Cancer cell line of choice
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-RAF-1, anti-Hsp70, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 5x IC50) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (GAPDH or β-actin).
-
Visualizations
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Application Notes and Protocols for Hsp90 Inhibitors in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Western blot analysis is a fundamental technique to assess the efficacy of Hsp90 inhibitors by monitoring the degradation of client proteins and the induction of heat shock proteins like Hsp70, a hallmark of Hsp90 inhibition.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, preventing the conformational changes required for its chaperone activity.[1] This inhibition disrupts the Hsp90-client protein complex, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome.[2] This targeted degradation of oncoproteins, such as those involved in the PI3K/Akt and MAPK signaling pathways, results in the anti-proliferative and pro-apoptotic effects of Hsp90 inhibitors. A common cellular response to Hsp90 inhibition is the induction of the heat shock response, leading to the upregulation of other heat shock proteins, most notably Hsp70.[3]
Data Presentation: Efficacy of Hsp90 Inhibitors
The following tables summarize the effective concentrations and IC50 values of commonly used Hsp90 inhibitors in various cancer cell lines. This data serves as a starting point for designing Western blot experiments.
Table 1: Recommended Concentration Ranges of Hsp90 Inhibitors for Western Blot Analysis
| Inhibitor | Cell Line Example | Typical Working Concentration | Typical Treatment Time | Reference(s) |
| 17-AAG | LNCaP (Prostate) | 0.1 - 1 µM | 4 - 24 hours | [4] |
| BT474 (Breast) | 0.178 µM | 7 - 14 hours | [5] | |
| NVP-AUY922 | BT-474 (Breast) | ~10 - 100 nM | 24 - 72 hours | [6] |
| Various | GI50: ~2 - 40 nM | 72 hours | [7] | |
| Ganetespib | NCI-H1975 (Lung) | 100 nM | 2 - 24 hours | [8][9] |
| Various Breast Cancer | IC50: 4 - 41 nM | 72 hours | [10] |
Table 2: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 nM | [11] |
| H1650 | Lung Adenocarcinoma | 6.555 nM | [11] | |
| HCC827 | Lung Adenocarcinoma | 26.255 nM | [11] | |
| NVP-AUY922 | H1975 | Lung Adenocarcinoma | 2.564 nM | [11] |
| H1650 | Lung Adenocarcinoma | 2.766 nM | [11] | |
| A549 | Lung Adenocarcinoma | 10.360 nM | [11] | |
| Ganetespib | H1975 | Lung Adenocarcinoma | 3.535 nM | [11] |
| H1650 | Lung Adenocarcinoma | 3.655 nM | [11] | |
| A549 | Lung Adenocarcinoma | 14.590 nM | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the effect of an Hsp90 inhibitor on the protein levels of its client proteins and the induction of Hsp70.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor (e.g., 17-AAG, NVP-AUY922, Ganetespib)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-CDK4, anti-Hsp70, anti-Hsp90, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of the Hsp90 inhibitor (based on Table 1 or preliminary experiments) for the desired duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against your target client proteins, Hsp70, and a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the levels of client proteins and Hsp70 in inhibitor-treated samples to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Hsp90 inhibitor action.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90 Immunoprecipitation using Hsp90-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in cellular signaling pathways.[1][2][3][4][5] Hsp90 plays a crucial role in cell growth, differentiation, and survival, and its client proteins include transcription factors, protein kinases, and steroid hormone receptors.[6][7][8] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it a prime target for therapeutic intervention.[7][8][9]
Hsp90-IN-21 is a potent and specific N-terminal inhibitor of Hsp90. By binding to the ATP pocket in the N-terminal domain, this compound locks the chaperone in a conformation that leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[7][9] This inhibitor can be utilized as a valuable tool for the immunoprecipitation (IP) of the Hsp90 protein complex, enabling researchers to study its interacting partners and client proteins in various cellular contexts. This document provides detailed protocols and application notes for the use of this compound in Hsp90 immunoprecipitation.
Data Presentation
The following table summarizes the key quantitative parameters for the effective use of this compound in immunoprecipitation experiments. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Value | Notes |
| Binding Affinity (Kd) | 15 nM | High affinity allows for efficient pull-down at low concentrations. |
| Optimal Concentration | 50 - 200 nM | Concentration range for effective Hsp90 capture from cell lysates. |
| Incubation Time with Lysate | 2 - 4 hours | At 4°C to allow for sufficient binding to Hsp90. |
| Cell Lysis Buffer | Non-denaturing lysis buffer (e.g., RIPA buffer without SDS) | To maintain protein-protein interactions within the Hsp90 complex. |
| Elution Buffer | SDS-PAGE sample buffer or competitive elution with excess ATP/non-biotinylated inhibitor | Choice of elution depends on downstream applications. |
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of Hsp90 using a biotinylated version of this compound and streptavidin-conjugated beads.
Materials
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 2X SDS-PAGE sample buffer (for Western blotting) or 10 mM Biotin in PBS (for native elution)
-
Control non-biotinylated this compound (for competitive elution control)
-
Negative control beads (e.g., unconjugated beads)
Procedure
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a fresh pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
Add biotinylated this compound to the lysate at a final concentration of 100 nM.
-
For a negative control, add an equivalent volume of DMSO or a non-biotinylated version of the inhibitor to a separate aliquot of lysate.
-
Incubate the lysate with the inhibitor for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Hsp90 Complex:
-
Equilibrate the required amount of streptavidin-conjugated magnetic beads by washing them three times with Cell Lysis Buffer.
-
Add the equilibrated beads to the lysate-inhibitor mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated inhibitor-Hsp90 complex to bind to the beads.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and then capture them using the magnetic rack.
-
-
Elution:
-
For Western Blotting (Denaturing Elution):
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Briefly centrifuge and place on a magnetic rack.
-
Collect the supernatant containing the eluted proteins for SDS-PAGE and Western blot analysis.
-
-
For Mass Spectrometry or Functional Assays (Native Elution):
-
After the final wash, add 50-100 µL of Elution Buffer containing 10 mM Biotin.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Place on a magnetic rack and collect the supernatant containing the eluted Hsp90 complex.
-
-
Visualizations
Caption: Experimental workflow for Hsp90 immunoprecipitation using this compound.
Caption: Hsp90 chaperone cycle and the mechanism of action of this compound.
Caption: Hsp90-regulated Akt signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90 Inhibitor Treatment in Cancer Cell Lines
Disclaimer: Extensive searches for the specific compound "Hsp90-IN-21" did not yield any publicly available data. The following application notes and protocols are based on the well-characterized Hsp90 inhibitor, 17-AAG (Tanespimycin), and are intended to serve as a comprehensive guide for researchers working with Hsp90 inhibitors in cancer cell lines. Researchers should adapt these protocols based on the specific characteristics of their Hsp90 inhibitor of interest.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell survival, proliferation, and metastasis. These client proteins include mutated and overexpressed oncoproteins such as HER2, EGFR, AKT, and RAF-1. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive target for cancer therapy. Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, resulting in cell cycle arrest and apoptosis.
These application notes provide a summary of the effects of Hsp90 inhibition in various cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the cytotoxic effects of the Hsp90 inhibitor 17-AAG in various cancer cell lines. This data is provided as a reference for the expected efficacy of Hsp90 inhibitors.
Table 1: IC50 Values of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H1975 | Non-Small Cell Lung Cancer | 1.258 - 6.555 |
| H1437 | Non-Small Cell Lung Cancer | 1.258 - 6.555 |
| H1650 | Non-Small Cell Lung Cancer | 1.258 - 6.555 |
| HCC827 | Non-Small Cell Lung Cancer | 26.255 - 87.733 |
| H2009 | Non-Small Cell Lung Cancer | 26.255 - 87.733 |
| Calu-3 | Non-Small Cell Lung Cancer | 26.255 - 87.733 |
| HCT-116 | Colon Carcinoma | Not Specified |
| MiaPaCa-2 | Pancreatic Carcinoma | Not Specified |
Data extracted from a study on lung adenocarcinoma cell lines. The IC50 values for HCT-116 and MiaPaCa-2 were not explicitly provided in the search results.
Signaling Pathway
Hsp90 inhibitors exert their anti-cancer effects by disrupting the Hsp90 chaperone cycle, leading to the degradation of numerous client proteins involved in key oncogenic signaling pathways.
Caption: Mechanism of action of Hsp90 inhibitors.
Experimental Workflow
A typical workflow for evaluating the efficacy of an Hsp90 inhibitor in cancer cell lines involves a series of in vitro assays to determine its cytotoxic and mechanistic effects.
Caption: Experimental workflow for Hsp90 inhibitor testing.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Hsp90 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to cell line)
-
Hsp90 inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted Hsp90 inhibitor or vehicle control (e.g., DMSO diluted in medium) to the respective wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the Hsp90 inhibitor.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Hsp90 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Hsp90 inhibitor at the desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To assess the effect of the Hsp90 inhibitor on the expression levels of Hsp90 client proteins and apoptosis-related markers.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture dishes
-
Hsp90 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HER2, EGFR, AKT, PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the Hsp90 inhibitor as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Developing Hsp90-IN-21 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical development of Hsp90-IN-21, a potent inhibitor of Heat Shock Protein 90 (Hsp90), for in vivo investigations. These application notes and protocols are intended to assist researchers in academic and industrial settings in evaluating the therapeutic potential of this compound.
Introduction to Hsp90 and this compound
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[1][2] These client proteins include numerous kinases, transcription factors, and other signaling molecules involved in oncogenic pathways.[1][2] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive target for cancer therapy.[3]
This compound is a small molecule inhibitor designed to target the ATP-binding pocket in the N-terminal domain of Hsp90. By competitively inhibiting ATP binding, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. This multi-targeted approach can simultaneously dismantle several key signaling pathways that drive tumor growth, survival, and resistance to therapy.
Mechanism of Action of Hsp90 Inhibition
The primary mechanism of action of N-terminal Hsp90 inhibitors like this compound is the competitive inhibition of the ATPase activity of Hsp90.[4] This inhibition locks the Hsp90 chaperone in an open conformation, preventing the binding and maturation of client proteins. Consequently, these client proteins become destabilized and are targeted for degradation by the ubiquitin-proteasome pathway.[4] A hallmark of Hsp90 inhibition is the concomitant induction of heat shock proteins, particularly Hsp70, as a cellular stress response.[5]
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table provides a summary of reported values for other well-characterized Hsp90 inhibitors. This information can serve as a benchmark for the expected potency of novel Hsp90 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| 17-AAG | Cell Viability | A2780 | 18.3 | - | [5] |
| 17-AAG | Cell Viability | CH1 | 410.1 | - | [5] |
| IPI-504 | Cell Viability | H1437 | 3.473 | - | [6] |
| STA-9090 | Cell Viability | H2228 | 4.131 | - | [6] |
| AUY-922 | Cell Viability | Lung Cancer Cell Lines | 4.7 - 23.5 | - | [7] |
| HP-4 | Hsp90 Binding | Hsp90 Protein | 17.64 | - | [8] |
| MPC-3100 | Hsp90 Binding | Hsp90 Protein | 136.16 | - | [8] |
| BIIB021 | Hsp90 Binding | Hsp90 Protein | - | 1.7 | [1] |
Experimental Protocols
Biochemical Assays
4.1.1. Hsp90 Competitive Binding Assay
This assay determines the ability of this compound to compete with a fluorescently labeled probe for binding to the ATP pocket of Hsp90.
-
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-ganciclovir)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin)
-
96-well black microplates
-
Plate reader capable of fluorescence polarization detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant Hsp90α to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 10 minutes at room temperature.
-
Add the fluorescently labeled Hsp90 probe to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Solubility and Use of Hsp90 Inhibitors in Cell Culture
Note: Specific quantitative solubility data for a compound designated "Hsp90-IN-21" is not publicly available in the reviewed literature. The following application notes provide a general framework and representative protocols for handling, solubilizing, and applying novel or poorly characterized Hsp90 inhibitors in a cell culture setting, based on established methodologies for this class of compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for the stability, maturation, and activity of numerous "client" proteins.[1][2] In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of oncoproteins that drive tumor growth and survival, including protein kinases (e.g., AKT, HER2, RAF-1), transcription factors, and steroid hormone receptors.[2][3]
Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins, primarily via the ubiquitin-proteasome pathway.[3][4] This unique mechanism allows Hsp90 inhibitors to block multiple oncogenic signaling pathways simultaneously, making Hsp90 an attractive target for cancer therapy.[3] A common hallmark of Hsp90 inhibition in cells is the degradation of client proteins and the induction of a heat shock response, characterized by the upregulation of chaperones like Hsp70.[4]
Due to their hydrophobic nature, many small molecule Hsp90 inhibitors exhibit poor aqueous solubility.[3] Proper handling and solubilization are therefore critical for obtaining accurate and reproducible results in cell-based assays.
Solubility of Hsp90 Inhibitors
The majority of synthetic, small-molecule Hsp90 inhibitors are poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) but are soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare high-concentration stock solutions for in vitro experiments.[5][6]
Table 1: General Solubility Profile of Representative Hsp90 Inhibitors
| Solvent | Solubility Characteristics | Recommendations for Cell Culture |
| DMSO | Generally high solubility. | Recommended solvent for preparing high-concentration stock solutions (e.g., 1-100 mM).[4][5] |
| Ethanol | Moderate to low solubility. | Can be used for some compounds, but DMSO is more universal. |
| Water / Culture Media | Very low to insoluble.[3] | Direct dissolution is not recommended. Working solutions are made by diluting a DMSO stock. |
Note: Always refer to the manufacturer's datasheet for specific solubility information for your compound of interest. If this is not available, empirical determination is necessary.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution of a novel Hsp90 inhibitor.
Materials:
-
Hsp90 inhibitor powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of the inhibitor needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock, MW = 450 g/mol ): Mass = 10 mmol/L × 0.001 L × 450 g/mol = 4.5 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of the Hsp90 inhibitor powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming in a water bath (up to 37-50°C) or brief ultrasonication can be employed.[5]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[5][7] Store the aliquots at -20°C or -80°C. A typical storage guideline for DMSO stock solutions is up to 6 months at -80°C or 1 month at -20°C.[7]
Protocol for Cell Treatment and Western Blot Analysis
This protocol describes how to treat a cancer cell line with an Hsp90 inhibitor and subsequently analyze the degradation of a key client protein, AKT, as a marker of target engagement.
Materials:
-
Cancer cell line known to depend on Hsp90 client proteins (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
10 mM Hsp90 inhibitor stock solution in DMSO
-
Sterile PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-AKT, anti-Hsp70, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Prepare Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the Hsp90 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours). The optimal time should be determined empirically.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample (e.g., load 20 µg of total protein per lane).
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against AKT (client protein), Hsp70 (biomarker of Hsp90 inhibition), and a loading control (e.g., Actin or Tubulin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Analyze the resulting bands. Successful Hsp90 inhibition is indicated by a dose-dependent decrease in AKT levels and an increase in Hsp70 levels compared to the vehicle control.
Visualized Pathways and Workflows
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Measuring the Efficacy of Hsp90-IN-21: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the efficacy of Hsp90-IN-21, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways.[1][2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[2][4][5] These protocols cover biochemical and cell-based assays to determine the potency and cellular effects of this compound, providing a comprehensive framework for its preclinical evaluation.
Introduction to Hsp90 and its Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, maturation, and stability of a diverse array of client proteins.[1][6] These clients include numerous kinases, transcription factors, and steroid hormone receptors that are essential components of various signal transduction pathways frequently dysregulated in cancer, such as the PI3K/Akt, MAPK, and JAK/STAT pathways.[1] Hsp90's function is dependent on its ATPase activity, which drives a conformational cycle enabling client protein processing.[7][8]
In cancer cells, Hsp90 is often overexpressed and exists in a state of high activation, making it essential for maintaining the function of mutated and overexpressed oncoproteins.[3][9] This reliance makes cancer cells particularly vulnerable to Hsp90 inhibition. Hsp90 inhibitors, such as this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[1] This disruption of the chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways.[2][4]
The following sections provide detailed methodologies to quantify the efficacy of this compound through both biochemical and cell-based approaches.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the central role of Hsp90 in cellular signaling and the general workflow for evaluating the efficacy of an Hsp90 inhibitor.
Caption: Hsp90 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Hsp90 Inhibitor Efficacy.
Quantitative Data Summary
The following tables summarize key efficacy parameters for a representative Hsp90 N-terminal inhibitor, "Hsp90-IN-X". This data is provided as an example and should be generated for this compound.
Table 1: Biochemical Activity of Hsp90-IN-X
| Assay Type | Parameter | Value |
| Hsp90α ATPase Inhibition | IC₅₀ | 50 nM |
| Hsp90β ATPase Inhibition | IC₅₀ | 75 nM |
| Fluorescence Polarization | Kᵢ | 30 nM |
| Isothermal Titration Calorimetry | Kₔ | 45 nM |
| Surface Plasmon Resonance | Kₔ | 40 nM |
Table 2: Cellular Activity of Hsp90-IN-X
| Cell Line | Cancer Type | Parameter | Value |
| BT-474 | Breast Cancer | GI₅₀ (72h) | 100 nM |
| SK-BR-3 | Breast Cancer | GI₅₀ (72h) | 120 nM |
| NCI-H1975 | Lung Cancer | GI₅₀ (72h) | 80 nM |
| A549 | Lung Cancer | GI₅₀ (72h) | 250 nM |
| HCT116 | Colon Cancer | GI₅₀ (72h) | 150 nM |
Table 3: Effect of Hsp90-IN-X on Client Protein Levels in BT-474 Cells (24h treatment)
| Client Protein | Concentration for 50% Degradation (DC₅₀) |
| HER2 | 75 nM |
| Akt | 100 nM |
| RAF-1 | 90 nM |
| CDK4 | 150 nM |
Experimental Protocols
Protocol 1: Hsp90 ATPase Activity Assay (Colorimetric)
This assay measures the inhibition of Hsp90's ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human Hsp90α
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 3.4 N H₂SO₄
-
Malachite Green Reagent B: 2.32% (w/v) ammonium molybdate
-
34% (w/v) Sodium Citrate
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a no-inhibitor control and a no-enzyme control.
-
Add 20 µL of Hsp90α (final concentration ~0.5 µM) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP (final concentration ~300 µM).
-
Incubate the plate at 37°C for 4 hours.
-
Prepare the Malachite Green detection reagent by mixing 100 volumes of Reagent A with 25 volumes of Reagent B. Let it sit for 20 minutes, then add 1 volume of Tween-20.
-
Stop the reaction by adding 100 µL of the Malachite Green detection reagent to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., BT-474, SK-BR-3)
-
Complete growth medium
-
This compound
-
CellTiter 96® AQueous One Solution Reagent (Promega)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow cells to attach.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.
Protocol 3: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to visualize and quantify the degradation of Hsp90 client proteins following treatment with this compound.[4]
Materials:
-
Cancer cell line (e.g., BT-474)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, RAF-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound for 24 hours.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein levels relative to the loading control.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By combining biochemical assays to determine its direct inhibitory effect on Hsp90 with cell-based assays to assess its cellular consequences, researchers can obtain a comprehensive understanding of its efficacy. The degradation of key oncogenic client proteins and the inhibition of cancer cell proliferation are critical indicators of the therapeutic potential of this compound. This systematic approach will enable informed decisions in the drug development process.
References
- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Heat Shock Protein-90 (eHsp90): Everything You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Proteomic Studies of Novel Hsp90 Inhibitors
Note: Extensive searches for a specific compound designated "Hsp90-IN-21" did not yield any publicly available data. The following application notes and protocols are provided as a comprehensive guide for the characterization of a novel Heat Shock Protein 90 (Hsp90) inhibitor in proteomic studies, based on established methodologies for other inhibitors of this class. Researchers should substitute "[Novel Hsp90 Inhibitor]" with the specific inhibitor being investigated and determine experimental parameters such as optimal concentration and treatment times empirically.
Introduction
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.[1][2][3] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, making it an attractive target for cancer therapy.[2][4] Proteomic approaches are invaluable for elucidating the mechanism of action of novel Hsp90 inhibitors, identifying their client protein profiles, and understanding their impact on cellular signaling networks.[5][6][7][8] These application notes provide a framework for utilizing a novel Hsp90 inhibitor in quantitative proteomic studies.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and preventing the chaperone from adopting its active conformation.[9][10] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and degradation of client proteins by the proteasome.[2][4] This targeted degradation of oncoproteins, such as HER2, Akt, and CDK4/6, results in cell cycle arrest and apoptosis in cancer cells.[2][11]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from proteomic experiments with a novel Hsp90 inhibitor. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Activity of [Novel Hsp90 Inhibitor]
| Parameter | Value | Notes |
| IC50 (Hsp90α) | [User-determined value] nM | Determined by a biochemical assay, such as an ATPase activity assay or a competitive binding assay. |
| IC50 (Hsp90β) | [User-determined value] nM | Determined by a biochemical assay, such as an ATPase activity assay or a competitive binding assay. |
| Cellular IC50 | [User-determined value] µM | Determined in a relevant cancer cell line (e.g., MCF-7, BT474) using a cell viability assay (e.g., MTT, CellTiter-Glo).[12][13] |
| Client Protein Degradation EC50 (e.g., HER2) | [User-determined value] µM | Determined by Western blot analysis of a known Hsp90 client protein in a relevant cell line.[14] |
Table 2: Summary of Proteomic Changes in Cancer Cells Treated with [Novel Hsp90 Inhibitor]
| Protein Category | Number of Significantly Changed Proteins | Direction of Change | Key Examples |
| Kinases | [User-determined value] | Downregulated | e.g., CDK4, CDK6, RAF1, AKT1 |
| Transcription Factors | [User-determined value] | Downregulated | e.g., HIF1A, STAT3, ERBB2 |
| Heat Shock Proteins | [User-determined value] | Up-regulated | e.g., HSP70, HSP27 |
| Cell Cycle Regulators | [User-determined value] | Downregulated | e.g., Cyclin D1, CDK1 |
| Apoptosis-related Proteins | [User-determined value] | Up/Downregulated | e.g., BCL2 (down), BAX (up), Cleaved PARP (up) |
Experimental Protocols
The following are detailed protocols for key experiments in the proteomic analysis of a novel Hsp90 inhibitor.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to Hsp90 inhibition and expressing key Hsp90 client proteins (e.g., BT474 for HER2, MCF-7 for ER, A549 for EGFR).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of [Novel Hsp90 Inhibitor] in DMSO. Further dilute the stock solution in the culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. The next day, replace the medium with a fresh medium containing the [Novel Hsp90 Inhibitor] at various concentrations (e.g., 0.1x, 1x, and 10x the previously determined IC50 value) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
SILAC Labeling: Culture cells for at least six passages in SILAC medium containing either "light" (12C6, 14N2-lysine and 12C6-arginine), "medium" (13C6-lysine and 13C6, 15N2-arginine), or "heavy" (13C6, 15N4-arginine and 13C6, 15N2-lysine) amino acids.
-
Inhibitor Treatment: Treat the "medium" and "heavy" labeled cells with the [Novel Hsp90 Inhibitor] at two different concentrations, and the "light" labeled cells with vehicle control.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light", "medium", and "heavy" labeled cell lysates.
-
Protein Digestion: Reduce, alkylate, and digest the protein mixture with trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Data Analysis: Use a software package such as MaxQuant to identify and quantify the proteins. The relative abundance of proteins in the inhibitor-treated samples compared to the control is determined from the ratios of the "medium"/"light" and "heavy"/"light" peptide pairs.
Visualizations
The following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by Hsp90 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 10. Hsp90 - Wikipedia [en.wikipedia.org]
- 11. Hsp90 inhibitor BIIB021 enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. BIIB 021 | CAS 848695-25-0 | BIIB021 | CNF 2024 | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of Hsp90 Inhibitors
Disclaimer: Initial searches for the specific compound "Hsp90-IN-21" did not yield sufficient data regarding its off-target effects, chemical structure, or specific experimental usage. Therefore, this technical support guide has been created using the well-characterized, orally available, synthetic Hsp90 inhibitor BIIB021 (CNF2024) as a representative agent to address common challenges and questions related to Hsp90 inhibition in a research setting.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to help you anticipate and mitigate potential off-target effects and navigate common experimental hurdles with Hsp90 inhibitors like BIIB021.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with the Hsp90 inhibitor BIIB021.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution |
| 1. Why am I observing high levels of cell death in my control (non-cancerous) cell line? | While BIIB021 shows lower activity in healthy lymphocytes, high concentrations can still induce cytotoxicity. Some non-cancerous cell lines may be more sensitive than others. | - Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window between cancerous and non-cancerous cells. - Reduce the treatment duration. - Ensure the cell line has not been misidentified or contaminated. |
| 2. My Hsp90 client protein levels are not decreasing after BIIB021 treatment. | - Insufficient drug concentration or incubation time. - The protein of interest may not be a primary Hsp90 client in your cell model. - Increased protein synthesis is compensating for degradation. - The ubiquitin-proteasome system is impaired. | - Increase the concentration of BIIB021 and/or the incubation time (e.g., 24-48 hours). - Confirm that your protein of interest is a known Hsp90 client.[1][2] - Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) as a control to confirm degradation. - Ensure the proteasome is functional in your cells; use a proteasome inhibitor (e.g., MG132) as a positive control for protein accumulation. |
| 3. I am seeing an increase in Hsp70 and Hsp27 expression. Is this an off-target effect? | This is a known on-target consequence of Hsp90 inhibition. Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27 as part of the heat shock response (HSR).[1][2] | - This is an expected pharmacodynamic marker of Hsp90 inhibition. - Monitor Hsp70/Hsp27 levels by Western blot to confirm target engagement. |
| 4. My results with BIIB021 are different from those reported with 17-AAG. | BIIB021 is a synthetic, non-ansamycin inhibitor. Its activity is not affected by factors that confer resistance to 17-AAG, such as NQO1 loss or Bcl-2 overexpression.[1] | - This is expected. BIIB021 is active in some 17-AAG resistant cell lines.[1] - Consider the specific genetic background of your cell lines when comparing different Hsp90 inhibitors. |
| 5. I am observing unexpected changes in signaling pathways unrelated to my primary client protein. | Hsp90 has a broad range of client proteins that are nodes in numerous signaling pathways. BIIB021 is known to inhibit pathways such as PI3K/Akt and NF-κB.[3][4] | - This is likely an on-target effect mediated by the degradation of an upstream client protein (e.g., Akt, IKK). - Review the literature for known Hsp90 client proteins in the affected pathway. - Use pathway-specific inhibitors or activators to dissect the mechanism. |
II. Data Presentation: BIIB021 Activity
The following tables summarize key quantitative data for BIIB021 to facilitate experimental design.
Table 1: In Vitro Potency of BIIB021
| Parameter | Value | Assay | Reference |
| Ki | 1.7 nM | Hsp90 Binding Assay | [2] |
| EC50 | 38 nM | HER-2 Degradation (MCF-7 cells) | [2] |
| IC50 (HeLa) | 14.79 nM (48h) | XTT Cell Proliferation Assay | [5] |
| IC50 (T24 Bladder Cancer) | 16.65 nM (48h) | Cell Viability Assay | [6] |
Table 2: BIIB021 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range (µM) | Reference |
| BT474, MCF-7 | Breast Cancer | 0.06 - 0.31 | [1][2] |
| N87 | Gastric Cancer | 0.06 - 0.31 | [1][2] |
| HT29 | Colon Cancer | 0.06 - 0.31 | [1][2] |
| H1650, H1299 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | [1][2] |
| H69, H82 | Small Cell Lung Cancer | 0.06 - 0.31 | [1][2] |
| KM-H2, L428, L540, etc. | Hodgkin's Lymphoma | 0.24 - 0.80 | [7] |
Table 3: Potential Off-Target & Dose-Limiting Toxicities (Clinical Data)
| Adverse Event | Grade | Context | Reference |
| Fatigue, Hyponatremia, Hypoglycemia | Grade 3/4 | Phase 1, Solid Tumors | [8] |
| Abnormal Liver Function Tests | Grade 3 | Phase 1, CLL | [8] |
| Dizziness, Syncope | Grade 3 | Phase 1 (Dose-Limiting) | [9] |
III. Experimental Protocols
Detailed methodologies for key experiments to assess BIIB021 activity and specificity.
Western Blot for Client Protein Degradation
This protocol is used to assess the on-target effect of BIIB021 by measuring the degradation of known Hsp90 client proteins (e.g., HER-2, Akt, Raf-1).
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of BIIB021 for 24-48 hours.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the plate (1 mL per 10 cm dish).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HER-2, anti-Akt, anti-Hsp70) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Hsp90 ATPase Activity Assay
This biochemical assay measures the ability of BIIB021 to inhibit the ATP hydrolysis activity of Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 4 mM MgCl₂, 0.2 mM NADH, 0.5 mM phosphoenolpyruvate, lactate dehydrogenase (LDH), pyruvate kinase (PK).
-
ATP
-
BIIB021
Procedure:
-
Incubate recombinant Hsp90 protein (e.g., 10 µg/µl) in the assay buffer at 37°C for 5 minutes.
-
Add BIIB021 at the desired final concentration (e.g., the IC50 dose).
-
Initiate the reaction by adding 0.5 mM ATP.
-
Immediately measure the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of ADP formation is proportional to the rate of NADH oxidation.
-
Compare the rate of the BIIB021-treated sample to a vehicle control (e.g., DMSO) to determine the percent inhibition.
Luciferase Refolding Assay
This cell-based assay assesses the chaperone activity of Hsp90 and its inhibition by BIIB021.
Materials:
-
Cell line of interest (e.g., T24, HeLa)
-
Luciferase Assay Reagent
-
BIIB021
-
ATP
Procedure:
-
Prepare cell lysates from cells treated with BIIB021 or vehicle control.
-
Denature firefly luciferase by heating.
-
Add the denatured luciferase to the cell lysate.
-
Initiate the refolding reaction by adding ATP.
-
After a set incubation time (e.g., 30-60 minutes) at 37°C, measure the restored luciferase activity using a luminometer and luciferase assay reagent.
-
A decrease in luminescence in the BIIB021-treated lysate compared to the control indicates inhibition of Hsp90-dependent chaperone activity.[5][6]
IV. Mandatory Visualizations
Diagram 1: Hsp90 Chaperone Cycle and BIIB021 Inhibition
Caption: BIIB021 competitively binds to the Hsp90 ATP pocket, preventing client protein folding.
Diagram 2: Experimental Workflow for Assessing On- and Off-Target Effects
Caption: Workflow for characterizing the on-target and off-target effects of BIIB021.
Diagram 3: BIIB021 Impact on PI3K/Akt and NF-κB Signaling
Caption: BIIB021 destabilizes Akt and IKK, inhibiting pro-survival pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIIB021, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIIB021, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor BIIB021 in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II study of the HSP90-inhibitor BIIB021 in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
refining Hsp90-IN-21 treatment protocols
Welcome to the technical support center for Hsp90-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to help refine your treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[3] Many of these client proteins are key oncogenic signaling molecules, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors.[4][5][6] By promoting the degradation of these proteins, this compound can inhibit tumor cell proliferation, survival, and angiogenesis.
Q2: How should I dissolve and store this compound?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What are the expected effects of this compound treatment on cells?
A3: Treatment of cancer cells with this compound is expected to induce a variety of cellular responses, including:
-
Degradation of Hsp90 client proteins: A hallmark of Hsp90 inhibition is the depletion of client proteins such as HER2, Akt, and CDK4.[3] This can be observed by Western blotting.
-
Induction of the heat shock response: Inhibition of Hsp90 often leads to the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of heat shock proteins like Hsp70 and Hsp27.[3][7] This is a common cellular stress response.
-
Cell cycle arrest: this compound can cause cell cycle arrest, often at the G2/M phase.
-
Induction of apoptosis: By destabilizing pro-survival client proteins, this compound can trigger programmed cell death.
Q4: Are there known mechanisms of resistance to Hsp90 inhibitors like this compound?
A4: Yes, several mechanisms of resistance to Hsp90 inhibitors have been identified. These include:
-
Induction of the heat shock response: The upregulation of pro-survival chaperones like Hsp70 can counteract the effects of Hsp90 inhibition.[7]
-
Drug efflux pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor.
-
Mutations in Hsp90: While rare due to the conserved nature of the ATP-binding pocket, mutations in Hsp90 can potentially reduce inhibitor binding.[7]
-
Alterations in co-chaperone levels: Changes in the expression of co-chaperones that modulate Hsp90 activity can influence inhibitor sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low efficacy of this compound in cell-based assays. | Inhibitor Insolubility: this compound may have precipitated out of solution. | Prepare fresh dilutions from a DMSO stock solution immediately before use. Ensure the final DMSO concentration is consistent across experiments and does not exceed 0.1%. |
| Cell Line Insensitivity: The cell line used may be intrinsically resistant to Hsp90 inhibition. | Test a panel of cell lines with varying sensitivities. Refer to the IC50 data provided below for guidance. | |
| Incorrect Dosage: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Degradation of the Compound: Improper storage may have led to the degradation of this compound. | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C and protect from light. | |
| High background or off-target effects observed. | High Inhibitor Concentration: Using excessively high concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). | |
| Inherent Off-Target Activity: Hsp90 inhibitors can have off-target effects on other proteins. | Review the literature for known off-targets of the chemical class of your inhibitor. Consider using a structurally different Hsp90 inhibitor as a control. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect results. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing dilutions can lead to variability. | Use calibrated pipettes and prepare master mixes for treating multiple wells or plates. | |
| Time-dependent Effects: The duration of treatment can significantly impact the outcome. | Perform a time-course experiment to identify the optimal treatment duration. |
Quantitative Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized Hsp90 inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments with this compound, which is expected to have a similar potency profile.
Table 1: IC50 Values of 17-AAG in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| JIMT-1 | Breast Cancer | 10 |
| LNCaP | Prostate Cancer | 25 |
| PC-3 | Prostate Cancer | 25 |
| DU-145 | Prostate Cancer | 45 |
| SKBR-3 | Breast Cancer | 70 |
| H314 | Head and Neck Squamous Cell Carcinoma | 72 |
| LS174T | Colon Cancer | 87 |
| A549 | Lung Cancer | 50 - 500 |
Data compiled from multiple sources.[5][8][9][10]
Table 2: IC50 Values of BIIB021 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 10.58 |
| MCF-7 | Breast Cancer | 11.57 |
| HeLa | Cervical Cancer | 14.79 |
| BT474 | Breast Cancer | 60 - 310 |
| N87 | Gastric Cancer | 60 - 310 |
| HT29 | Colon Cancer | 60 - 310 |
| H1650 | Lung Cancer | 60 - 310 |
| H1299 | Lung Cancer | 60 - 310 |
Data compiled from multiple sources.[11][12][13][14][15]
Table 3: IC50 Values of AT13387 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H314 | Head and Neck Squamous Cell Carcinoma | 3 |
| HCT116 | Colon Cancer | 8.7 |
| LS174T | Colon Cancer | 12.3 |
| A431 | Squamous Cell Carcinoma | 17.9 |
| A375 | Melanoma | 18 |
| A549 | Lung Cancer | 50 |
Data compiled from multiple sources.[3][5][7][16][17]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes the procedure for assessing the effect of this compound on the protein levels of Hsp90 clients (e.g., HER2, Akt) and the induction of Hsp70.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Hsp70, anti-GAPDH or anti-β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control.
-
Protocol 2: Hsp90 ATPase Activity Assay
This protocol outlines a colorimetric, malachite green-based assay to measure the inhibition of Hsp90's ATPase activity by this compound.
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution (e.g., 10 mM)
-
Malachite Green Reagent (e.g., BIOMOL GREEN)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant Hsp90 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.
-
Prepare a working solution of ATP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Recombinant Hsp90 protein
-
-
Include controls: "no enzyme" (buffer only) and "no inhibitor" (enzyme with vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the ATP working solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of Phosphate:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hsp90 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Efficacy.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSP90 Structure | HSP90 [hsp90.ca]
- 14. assaygenie.com [assaygenie.com]
- 15. An efficient procedure for purification of recombinant human β heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Hsp90-IN-21 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Hsp90-IN-21. Given that specific in vivo data for this compound is limited in publicly available literature, this guide draws upon the well-documented challenges and strategies for other small molecule Hsp90 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered with the in vivo delivery of small molecule Hsp90 inhibitors like this compound?
The primary challenges with in vivo delivery of Hsp90 inhibitors often revolve around their physicochemical properties and potential for off-target effects. These can be summarized as:
-
Poor Aqueous Solubility: Many Hsp90 inhibitors are hydrophobic, making them difficult to formulate for in vivo administration, which can lead to low bioavailability.[1][2][3]
-
Suboptimal Pharmacokinetic Profile: Issues such as rapid metabolism, poor absorption, and rapid clearance can limit the exposure of the target tissue to the inhibitor.[4]
-
Toxicity: Off-target effects and the crucial role of Hsp90 in normal cellular function can lead to toxicities, such as hepatotoxicity, which has been observed with some classes of Hsp90 inhibitors.[2][3]
-
Drug Resistance: Cancer cells can develop resistance to Hsp90 inhibitors through various mechanisms, including the induction of a heat shock response.[3][4]
Q2: How does this compound inhibit Hsp90, and what are its expected downstream effects?
This compound, like most small molecule Hsp90 inhibitors, is presumed to act by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[6][7] Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, such as HER2, Akt, and CDK4.[5][7] Inhibition of Hsp90 is therefore expected to lead to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[7]
Q3: What are the key Hsp90 client proteins that I should monitor in my in vivo experiments?
The choice of client proteins to monitor will depend on the cancer model being studied. However, some commonly monitored and highly sensitive Hsp90 client proteins include:
-
HER2 (ErbB2): A receptor tyrosine kinase often overexpressed in breast cancer.
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.[5]
-
CDK4 (Cyclin-dependent kinase 4): A key regulator of the cell cycle.[5]
-
Raf-1: A MAP kinase kinase kinase involved in the MAPK/ERK signaling pathway.
-
Mutant p53: A tumor suppressor protein that, when mutated, can become an Hsp90 client and contribute to oncogenesis.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite good in vitro activity. | Low Bioavailability: The compound may have poor solubility, leading to inefficient absorption. | - Formulation Optimization: Prepare a formulation using solubility-enhancing excipients such as DMSO, PEG300, Tween 80, or Cremophor EL. Conduct a small pilot study to test different formulations for tolerability and efficacy.- Alternative Route of Administration: If oral bioavailability is low, consider intraperitoneal (i.p.) or intravenous (i.v.) injection. |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver or cleared from circulation. | - Pharmacokinetic (PK) Study: Conduct a PK study to determine the compound's half-life, clearance rate, and volume of distribution.- Dosing Regimen Adjustment: Based on the PK data, adjust the dosing frequency and concentration to maintain therapeutic levels of the compound. | |
| Observed Toxicity (e.g., weight loss, lethargy, signs of liver damage). | Off-Target Effects: The compound may be inhibiting other kinases or cellular processes. | - In Vitro Kinase Panel Screening: Screen this compound against a panel of kinases to identify potential off-target interactions.- Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. |
| On-Target Toxicity: Inhibition of Hsp90 in normal tissues can be detrimental. | - Targeted Delivery: Explore the use of nanoparticle-based delivery systems to target the tumor and reduce systemic exposure.- Combination Therapy: Use a lower, less toxic dose of this compound in combination with another anti-cancer agent to achieve a synergistic effect.[4] | |
| Development of Drug Resistance. | Induction of Heat Shock Response (HSR): Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1) and the upregulation of other heat shock proteins like Hsp70, which can protect cancer cells. | - Monitor Hsp70 Levels: Use Western blotting to assess Hsp70 levels in tumor tissue. A significant increase may indicate the induction of the HSR.- Combination with Hsp70 Inhibitors: Consider combining this compound with an Hsp70 inhibitor to counteract the protective effects of the HSR. |
| Upregulation of Alternative Survival Pathways: Cancer cells may activate other signaling pathways to compensate for the inhibition of Hsp90-dependent pathways. | - Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to identify upregulated survival pathways in resistant tumors.- Targeted Combination Therapy: Combine this compound with an inhibitor of the identified resistance pathway. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Parameters of Representative Hsp90 Inhibitors
| Parameter | Geldanamycin Derivative (e.g., 17-AAG) | Synthetic Small Molecule Inhibitor (e.g., SNX-2112) | Reference |
| Molecular Weight ( g/mol ) | ~587 | ~463 | N/A |
| Aqueous Solubility | Poor | Moderate | [3] |
| LogP | High | Moderate | N/A |
| Plasma Protein Binding | High | Concentration-dependent | [8] |
| Elimination Half-life (t1/2β) in rats | Variable | ~10 hours | [8] |
| Primary Route of Elimination | Feces | Feces | [8] |
Note: This table provides representative data for classes of Hsp90 inhibitors. The specific values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line known to be sensitive to Hsp90 inhibition (e.g., BT-474, SK-BR-3 for HER2+ breast cancer).
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Formulation and Administration of this compound:
-
Prepare the vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Prepare the this compound formulation at the desired concentration in the same vehicle.
-
Administer the vehicle or this compound solution to the respective groups via the chosen route (e.g., oral gavage, i.p. injection) at a predetermined schedule (e.g., daily, three times a week).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Hsp90 client proteins).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hsp90-IN-21-Induced Heat Shock Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the heat shock response induced by Hsp90-IN-21 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-induced heat shock response?
A1: this compound is an inhibitor that binds to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in cell growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, which is the intended therapeutic effect. However, this inhibition also triggers a cellular stress response known as the heat shock response (HSR). This response is primarily mediated by the activation of Heat Shock Factor 1 (HSF1).[1][2] In its inactive state, HSF1 is part of a multi-chaperone complex that includes Hsp90. When Hsp90 is inhibited by this compound, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the increased transcription and translation of heat shock proteins (HSPs), most notably Hsp70.[3][4] This upregulation of Hsp70 can have a protective effect on cells, counteracting the pro-apoptotic effects of Hsp90 inhibition and potentially leading to drug resistance.[3][5]
Q2: Why is it important to mitigate the heat shock response in my experiments?
A2: The induction of a robust heat shock response, particularly the upregulation of Hsp70, can confound experimental results and limit the therapeutic efficacy of Hsp90 inhibitors like this compound. Hsp70 has potent anti-apoptotic functions and can compensate for the loss of Hsp90 function, thereby promoting cell survival and diminishing the intended cytotoxic effects of the inhibitor.[3][6] For researchers investigating the efficacy of this compound as a potential therapeutic, this compensatory survival mechanism can mask the true potential of the drug. Therefore, mitigating the heat shock response is crucial for accurately assessing the biological effects of this compound and for developing more effective therapeutic strategies.
Q3: What are the primary strategies for mitigating the this compound-induced heat shock response?
A3: The main strategies to counteract the this compound-induced heat shock response focus on preventing the upregulation and function of compensatory heat shock proteins, primarily Hsp70. These strategies include:
-
Co-treatment with inhibitors of HSF1 activation or Hsp70 induction: This is the most common approach and involves the simultaneous use of this compound and a compound that inhibits the heat shock response. Several small molecules have been identified that can suppress the induction of HSPs.
-
Genetic knockdown of HSF1: Using techniques like siRNA or shRNA to reduce the expression of HSF1, the master regulator of the heat shock response, can effectively block the induction of Hsp70.[7]
-
Targeting the C-terminal domain of Hsp90: While this compound is an N-terminal inhibitor, some research suggests that targeting the C-terminal domain of Hsp90 may be an alternative strategy that does not induce a strong heat shock response.[2]
Q4: Which small molecules can be used to inhibit the heat shock response?
A4: Several compounds have been reported to inhibit the heat shock response and can be considered for co-treatment with this compound. These include:
-
Quercetin: A natural flavonoid that has been shown to inhibit the induction of Hsp70.[3][8]
-
KNK437: A benzylidene lactam compound that inhibits the acquisition of thermotolerance and the induction of various HSPs, including Hsp70.[3][9]
-
Triptolide: A diterpene triepoxide that inhibits the transactivation function of HSF1.[3][10][11]
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Problem 1: High levels of Hsp70 induction are observed following this compound treatment, potentially masking the inhibitor's efficacy.
Cause: This is an expected on-target effect of N-terminal Hsp90 inhibitors like this compound, leading to the activation of the HSF1-mediated heat shock response.
Solutions:
-
Co-treatment with a Heat Shock Response Inhibitor:
-
Quercetin:
-
Starting Concentration: Based on literature for other Hsp90 inhibitors, a starting concentration range of 10-50 µM can be tested.[8]
-
Protocol: Pre-incubate cells with quercetin for 1-2 hours before adding this compound.
-
-
KNK437:
-
Starting Concentration: A concentration range of 50-200 µM has been shown to be effective in inhibiting Hsp70 induction.[3]
-
Protocol: Similar to quercetin, pre-incubation with KNK437 before this compound treatment is recommended.
-
-
Triptolide:
-
-
siRNA-mediated Knockdown of HSF1:
-
Approach: Transfect cells with siRNA targeting HSF1 24-48 hours prior to this compound treatment to allow for sufficient knockdown of the HSF1 protein.
-
Validation: Confirm HSF1 knockdown by Western blot and/or qPCR.
-
Experimental Workflow for Co-treatment:
Caption: Workflow for co-treatment to mitigate the heat shock response.
Problem 2: Difficulty in quantifying the extent of heat shock response mitigation.
Cause: Lack of appropriate assays or inconsistent experimental procedures.
Solutions:
Employ a multi-pronged approach to accurately quantify the heat shock response at different levels of the signaling pathway.
-
Quantify Hsp70 mRNA levels using quantitative PCR (qPCR): This is a sensitive method to measure the transcriptional upregulation of the HSPA1A gene (encoding Hsp70).
-
Quantify Hsp70 protein levels using Western Blot: This allows for the direct measurement of the translated Hsp70 protein, which is the functional effector of the heat shock response. Densitometry can be used for quantification relative to a loading control.
-
Measure HSF1 activation using a Luciferase Reporter Assay: This functional assay provides a readout of HSF1 transcriptional activity. A reporter construct containing a heat shock element (HSE) driving the expression of a luciferase gene can be transfected into cells.
Signaling Pathway of this compound Induced Heat Shock Response and Mitigation:
Caption: this compound induces a heat shock response, which can be mitigated at multiple points.
Data Presentation
Table 1: Recommended Starting Concentrations for Heat Shock Response Inhibitors
| Inhibitor | Target | Recommended Starting Concentration Range | Reference |
| Quercetin | HSF1/Hsp70 Induction | 10 - 50 µM | [8] |
| KNK437 | Hsp70 Induction | 50 - 200 µM | [3] |
| Triptolide | HSF1 Transactivation | 25 - 100 nM | [10][11] |
Note: The optimal concentration of these inhibitors should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of HSPA1A (Hsp70) mRNA by quantitative PCR (qPCR)
-
Cell Treatment: Treat cells with this compound alone or in combination with a heat shock response inhibitor for the desired time.
-
RNA Extraction: Isolate total RNA from cells using a commercially available kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers for HSPA1A
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of HSPA1A mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 2: Quantification of Hsp70 Protein by Western Blot
-
Cell Lysis: Lyse treated cells in RIPA buffer or a similar lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Perform densitometric analysis of the Hsp70 bands and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 3: HSF1 Activity Measurement using a Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing a heat shock element (HSE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: 24 hours post-transfection, treat the cells with this compound with or without a heat shock response inhibitor.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Protocol 4: siRNA-mediated Knockdown of HSF1
-
siRNA Preparation: Resuspend lyophilized siRNA targeting HSF1 and a non-targeting control siRNA in RNase-free water to the desired stock concentration.
-
Transfection:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Prepare the transfection complexes by mixing the siRNA with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for HSF1 knockdown.
-
Treatment and Analysis: Proceed with this compound treatment and subsequent analysis as described in the protocols above. Confirm HSF1 knockdown by Western blot.
By utilizing these troubleshooting guides, FAQs, and detailed protocols, researchers can effectively manage the this compound-induced heat shock response, leading to more accurate and reliable experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 Interacts with and Regulates the Activity of Heat Shock Factor 1 in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting heat shock response to sensitize cancer cells to proteasome and Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting HSF1 sensitizes cancer cells to HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein inhibitor, quercetin, as a novel adjuvant agent to improve radiofrequency ablation-induced tumor destruction and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Triptolide, a HSP90 middle domain inhibitor, induces apoptosis in triple manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide, a HSP90 middle domain inhibitor, induces apoptosis in triple manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Hsp90 Inhibitors
Welcome to the technical support center for optimizing the use of Hsp90 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments for improved selectivity and efficacy. The following guides and FAQs directly address common challenges encountered when working with pan-Hsp90 inhibitors, using "Hsp90-IN-21" as a representative N-terminal ATP-binding site inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target effects with this compound in our cell-based assays. What could be the cause?
A1: Off-target effects with pan-Hsp90 inhibitors like this compound are a known challenge and can arise from several factors. Many first-generation Hsp90 inhibitors have chemical properties that can lead to non-specific interactions. For instance, compounds with a benzoquinone moiety can produce reactive oxygen species, leading to cytotoxicity unrelated to Hsp90 inhibition[1]. It is also crucial to consider that Hsp90 is part of a large and dynamic "epichaperome" in cancer cells, and broad inhibition can disrupt numerous cellular processes beyond the intended targets[2]. We recommend performing control experiments to distinguish between on-target and off-target effects.
Q2: How can we confirm that the observed cellular effects are due to specific inhibition of Hsp90?
A2: To validate that the effects of this compound are due to on-target Hsp90 inhibition, we recommend a multi-pronged approach. A primary method is to assess the degradation of known Hsp90 client proteins that are highly sensitive to its inhibition, such as HER2, Raf-1, Akt, and CDK4, via Western blotting[1][3][4]. A dose-dependent decrease in the levels of these client proteins upon treatment with this compound is a strong indicator of on-target activity. Additionally, you can perform target engagement assays, such as cellular thermal shift assays (CETSA), to confirm direct binding of your compound to Hsp90 within the cell.
Q3: Our experiments with this compound are inducing a strong heat shock response. How can we mitigate this?
A3: The induction of the heat shock response, characterized by the upregulation of chaperones like Hsp70, is a common consequence of inhibiting the N-terminal ATP-binding site of Hsp90[5]. This response can counteract the pro-apoptotic effects of the inhibitor and contribute to drug resistance[6][7]. To mitigate this, consider exploring inhibitors with alternative mechanisms of action. C-terminal Hsp90 inhibitors or compounds that disrupt Hsp90's interaction with co-chaperones like Cdc37 are less likely to induce the heat shock response[5][8].
Q4: What are the advantages of developing an isoform-selective Hsp90 inhibitor?
A4: Mammalian cells have four Hsp90 isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. Pan-inhibitors target all isoforms, which can lead to undesirable toxicities[3]. For instance, cardiotoxicity and ocular toxicity have been linked to the inhibition of Hsp90α[9]. Developing isoform-selective inhibitors, particularly for Hsp90β, may offer a wider therapeutic window by minimizing these on-target toxicities while still effectively targeting cancer cells[3][9].
Troubleshooting Guides
Problem 1: High Cellular Toxicity Unrelated to Hsp90 Client Protein Degradation
Possible Cause: Off-target effects or inherent chemical toxicity of this compound.
Troubleshooting Steps:
-
Chemical Structure Analysis: Evaluate the chemical structure of this compound for reactive moieties like quinones that can cause non-specific toxicity[1].
-
Control Compound: Include a structurally similar but inactive analog of this compound in your experiments. If the toxicity persists with the inactive analog, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve and correlate the concentrations at which you observe toxicity with the concentrations required for Hsp90 client protein degradation. A significant separation between these two concentrations suggests a better therapeutic window.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing a key downstream client protein to confirm the toxicity is linked to the Hsp90 pathway.
Problem 2: Lack of Correlation Between In Vitro Potency and Cellular Activity
Possible Cause: Poor cell permeability, efflux by multidrug resistance pumps, or rapid metabolism of this compound.
Troubleshooting Steps:
-
Cellular Accumulation Studies: Use radiolabeled or fluorescently tagged this compound to measure its intracellular concentration.
-
Efflux Pump Inhibition: Co-treat cells with known inhibitors of P-glycoprotein (P-gp) or other multidrug resistance pumps to see if the cellular activity of this compound is enhanced[7].
-
Metabolic Stability Assays: Assess the stability of this compound in the presence of liver microsomes or in cell culture medium over time to check for degradation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modified physicochemical properties to improve cell permeability and metabolic stability.
Quantitative Data Summary
The following tables summarize key data for representative Hsp90 inhibitors, providing a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Potency of Representative Hsp90 Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) vs Hsp90α | IC50 (nM) vs Hsp90β | Reference |
| 17-AAG | Pan-inhibitor | Similar affinity for α and β | Similar affinity for α and β | [5] |
| PU-H71 | Hsp90α selective | More effective against Hsp90α | Less effective than against Hsp90α | [5] |
| KUNB31 | Hsp90β selective | >200-fold selectivity for β | High affinity | [3] |
| Compound 5b | Hsp90β selective | >400-fold selectivity for β | ~91 | [3] |
| Compound 12h | Hsp90α selective | ~460 | ~48-fold selectivity over β | [4] |
Table 2: Cellular Activity of Isoform-Selective Hsp90 Inhibitors
| Compound | Cell Line | Key Effect | Concentration | Reference |
| 5b (Hsp90β selective) | SkBr3 | Degradation of CDK4 and c-IAP1 | Dose-dependent | [3] |
| 5b (Hsp90β selective) | SkBr3 | No induction of heat shock response | Up to 10 µM | [3] |
| 12h (Hsp90α selective) | NCI-H522 | Degradation of Her2, Raf-1, Akt | Dose-dependent | [4] |
| 12h (Hsp90α selective) | NCI-H522 | Preferential degradation of c-Src (Hsp90α client) over CDK4 (Hsp90β client) | - | [4] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for 6-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Protocol 2: Hsp90 ATPase Activity Assay
-
Reagents: Purified recombinant Hsp90 protein, Aha1 co-chaperone (optional, to stimulate activity), ATP, and a malachite green-based phosphate detection kit.
-
Reaction Setup: In a 96-well plate, add purified Hsp90 to a reaction buffer. Add varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of Hsp90 ATPase activity inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Responses and Isoform Compensation Dim the Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Focus on BIIB021
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Heat shock protein 90 (Hsp90) inhibitor, BIIB021. Due to the limited availability of public data on Hsp90-IN-21, a direct comparison is not feasible at this time. However, this document serves as a comprehensive resource on BIIB021 and outlines the requisite experimental protocols for evaluating and comparing Hsp90 inhibitors, thereby providing a framework for future comparative studies.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation. By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it an attractive target for cancer therapy. Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins via the ubiquitin-proteasome pathway.
BIIB021: A Profile of a Potent Hsp90 Inhibitor
BIIB021 (also known as CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of Hsp90.[1] It has been evaluated in Phase II clinical trials for various cancers.[2]
Mechanism of Action
BIIB021 competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1] This inhibition of ATPase activity disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins. This, in turn, induces cell growth inhibition and apoptosis in cancer cells.[1]
Performance Data
The following tables summarize the available quantitative data for BIIB021.
Table 1: Binding Affinity and Cellular Potency of BIIB021
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.7 nM | [3][4] |
| Cellular Potency (EC50) | 38 nM | [3][4] |
Table 2: In Vitro Anti-proliferative Activity of BIIB021 (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKM-1 | Myelodysplastic Syndrome | 275.2 (24h), 163.9 (48h) | [5] |
| T24 | Bladder Cancer | 16.65 (48h) | [6] |
| HeLa | Cervical Cancer | 36.15 (24h), 14.79 (48h) | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of Hsp90 inhibition and the experimental procedures used to evaluate inhibitors, the following diagrams are provided.
Caption: Hsp90 signaling pathway and the mechanism of inhibition by BIIB021.
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsp90 Inhibitors: A Deep Dive into AUY922
A comprehensive guide for researchers, scientists, and drug development professionals on the potent Hsp90 inhibitor, AUY922 (luminespib).
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation. This makes Hsp90 a compelling target for cancer therapy. This guide provides a detailed analysis of AUY922 (luminespib), a highly potent, third-generation Hsp90 inhibitor. While a direct comparative analysis with "Hsp90-IN-21" was intended, extensive literature searches have revealed no publicly available data for a compound with this designation. Therefore, this guide will focus solely on providing a comprehensive overview of AUY922.
AUY922 (Luminespib): A Profile
AUY922 is a non-ansamycin, isoxazole-based small molecule inhibitor of Hsp90. It binds with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. This disruption of client protein homeostasis results in the inhibition of multiple oncogenic signaling pathways.
Chemical Structure
5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
-
Molecular Formula: C₂₆H₃₁N₃O₅
-
Molecular Weight: 465.54 g/mol
Mechanism of Action and Signaling Pathway
AUY922 competitively inhibits the ATPase activity of Hsp90, which is crucial for its chaperone function. This inhibition locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. Many of these client proteins are key drivers of oncogenesis, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α). The simultaneous degradation of multiple oncoproteins is a key advantage of Hsp90 inhibition.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of AUY922 from various published studies.
Table 1: In Vitro Activity of AUY922 - IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| BT-474 | Breast Cancer | 3 | [1] |
| SK-BR-3 | Breast Cancer | 4 | [1] |
| NCI-N87 | Gastric Cancer | 7 | [1] |
| H3122 | Lung Adenocarcinoma | 1.5 | [2] |
| H1975 | Lung Adenocarcinoma | 6.555 | [1] |
| A549 | Lung Adenocarcinoma | 20 | [1] |
| U87MG | Glioblastoma | 9 | [3] |
| A2780 | Ovarian Cancer | 2 | [3] |
Table 2: Effect of AUY922 on Hsp90 Client Proteins
| Cell Line | Client Protein | Effect | Concentration (nM) | Time (h) | Reference |
| BT-474 | HER2 | Degradation | 30 | 24 | [1] |
| BT-474 | AKT | Degradation | 30 | 24 | [1] |
| NCI-N87 | HER2 | Degradation | 30 | 24 | [1] |
| NCI-N87 | p-ERK | Reduction | 30 | 24 | [1] |
| H3122 | EML4-ALK | Degradation | 10 | 24 | [2] |
| U87MG | AKT | Degradation | 50 | 24 | [3] |
| U87MG | HIF-1α | Degradation | 50 | 24 | [3] |
Table 3: In Vivo Efficacy of AUY922 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BT-474 | Breast Cancer | 50 mg/kg, i.p., daily | 79 | [3] |
| NCI-N87 | Gastric Cancer | 50 mg/kg, i.p., 5 days/week | 85 | [1] |
| H1975 | Lung Cancer | 75 mg/kg, i.p., 3 times/week | 60 | [1] |
| U87MG | Glioblastoma | 50 mg/kg, i.p., daily | Significant regression | [3] |
| A2780 | Ovarian Cancer | 50 mg/kg, i.p., daily | 89.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate Hsp90 inhibitors like AUY922.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of AUY922 that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of AUY922 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of AUY922 on the expression levels of Hsp90 client proteins.
Methodology:
-
Cell Lysis: Cells are treated with AUY922 or vehicle control for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the client proteins of interest (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
AUY922 (luminespib) is a potent, third-generation Hsp90 inhibitor with significant anti-cancer activity demonstrated in a wide range of preclinical models. Its ability to simultaneously target multiple oncogenic pathways by inducing the degradation of numerous Hsp90 client proteins makes it an attractive therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on Hsp90-targeted therapies. Further investigation into biomarkers of response and combination strategies will be crucial for the successful clinical development of AUY922 and other Hsp90 inhibitors.
References
Lack of In Vivo Data for Hsp90-IN-21 Necessitates Comparison of Alternative Hsp90 Inhibitors
Initial searches for in vivo anti-tumor effects of the specific heat shock protein 90 (Hsp90) inhibitor, Hsp90-IN-21, did not yield any published studies or data. This suggests that this particular compound may be in the early stages of preclinical development or is designated by an internal code not yet in the public domain. Consequently, a direct comparison guide validating the in vivo anti-tumor effects of this compound cannot be provided at this time.
In lieu of data on this compound, this guide will provide a comparative overview of the in vivo anti-tumor effects of three other well-documented Hsp90 inhibitors: 17-AAG (Tanespimycin) , AUY922 (Luminespib) , and Ganetespib (STA-9090) . These inhibitors have been evaluated in numerous preclinical and clinical studies, providing a solid basis for comparison for researchers, scientists, and drug development professionals.
Heat shock protein 90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby simultaneously targeting multiple oncogenic signaling pathways.[1][2]
Comparison of In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of 17-AAG, AUY922, and Ganetespib in various cancer xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| 17-AAG | Neuroblastoma (LAN-1 and SK-N-SH) Xenografts | Not Specified | Significantly blocked tumor growth in vivo. | [3][4] |
| 17-AAG | Human Lung Cancer Xenografts | Intraperitoneally for three consecutive days before irradiation | Combination with heavy-ion irradiation provided effective tumor control. | [5] |
| AUY922 | Xenograft Mouse Model | Not Specified | Active against tumor growth, angiogenesis, and metastasis. | [6] |
| Ganetespib (STA-9090) | Colon Carcinoma and Melanoma | Not Specified | Combination with an anti-PD-L1 antibody demonstrated better efficacy than monotherapies. | [1] |
| MPC-3100 (a purine-based inhibitor) | HT-29 Tumor-Bearing Mice | 200 mg/kg p.o. qd, 5-days-on/2-days-off for three cycles | 68% TGI at the end of dosing. | [7] |
Experimental Protocols
A generalized protocol for evaluating the in vivo anti-tumor efficacy of Hsp90 inhibitors using a tumor xenograft model is outlined below. Specific details may vary between studies.
Objective: To determine the effect of an Hsp90 inhibitor on tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice)
-
Hsp90 inhibitor compound
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., oral gavage needles, syringes)
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 4 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[7] The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: The Hsp90 inhibitor is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
-
Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (length x width²) / 2).
-
Monitoring: The body weight and general health of the mice are monitored throughout the experiment.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (%TGI) is calculated to determine the efficacy of the Hsp90 inhibitor.
-
Optional Pharmacodynamic Studies: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess the levels of Hsp90 client proteins (e.g., Raf-1, Akt) and markers of apoptosis (e.g., cleaved PARP).[3][4]
Caption: Experimental workflow for in vivo validation of Hsp90 inhibitors.
Signaling Pathways
Hsp90 inhibitors exert their anti-tumor effects by destabilizing a wide array of client proteins that are critical components of various oncogenic signaling pathways. The inhibition of Hsp90 leads to the simultaneous disruption of pathways that regulate cell proliferation, survival, and angiogenesis.
Key signaling pathways affected by Hsp90 inhibition include:
-
RAS-RAF-MEK-ERK Pathway: Hsp90 is required for the stability of key kinases in this pathway, such as Raf-1. Inhibition of Hsp90 leads to the degradation of Raf-1, thereby blocking downstream signaling that promotes cell proliferation.[3][4]
-
PI3K-AKT-mTOR Pathway: Akt is a crucial client protein of Hsp90. Its degradation following Hsp90 inhibition disrupts this critical survival pathway, leading to increased apoptosis.[2][8]
-
Receptor Tyrosine Kinases (RTKs): Many RTKs, including HER2, EGFR, and c-Met, are dependent on Hsp90 for their proper conformation and function. Hsp90 inhibitors cause the degradation of these receptors, shutting down their downstream signaling cascades.[9]
-
Hypoxia-Inducible Factor 1α (HIF-1α): Hsp90 stabilizes HIF-1α, a key transcription factor that promotes angiogenesis and adaptation to hypoxic tumor microenvironments. Inhibition of Hsp90 leads to HIF-1α degradation.[1]
Caption: Key signaling pathways affected by Hsp90 inhibition.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webapps.myriad.com [webapps.myriad.com]
- 8. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives [mdpi.com]
- 9. researchgate.net [researchgate.net]
Decoding Isoform-Specific Effects of Hsp90 Inhibition: A Comparative Guide to Hsp90-IN-21
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and protein maintenance, the 90-kilodalton heat shock protein (Hsp90) stands as a crucial molecular chaperone, ensuring the proper folding and stability of a vast array of client proteins. Its central role in cellular homeostasis, particularly in the context of malignancy, has made it a compelling target for cancer therapy. However, the existence of distinct Hsp90 isoforms, each with specialized functions, has presented a significant challenge in the development of targeted and well-tolerated therapies. This guide provides a comprehensive comparison of a novel, hypothetical Hsp90α-selective inhibitor, Hsp90-IN-21, with other Hsp90 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Hsp90 family in mammalian cells is primarily composed of two cytosolic isoforms, the stress-inducible Hsp90α and the constitutively expressed Hsp90β.[1] While sharing a high degree of sequence homology, these isoforms exhibit preferences for distinct sets of client proteins, thereby regulating different signaling pathways. Pan-Hsp90 inhibitors, which target both isoforms, have shown promise in preclinical studies but have often been hampered in clinical trials by dose-limiting toxicities. This has spurred the development of isoform-selective inhibitors, such as the hypothetical this compound, with the aim of achieving a more targeted therapeutic effect and an improved safety profile.
The Rationale for Isoform Selectivity
Hsp90α is frequently overexpressed in cancer cells and plays a critical role in the stability of numerous oncoproteins, including HER2, Raf-1, and Akt.[2][3][4][5] In contrast, Hsp90β is more involved in housekeeping functions and the maintenance of normal cellular processes.[1] By selectively targeting Hsp90α, this compound is designed to preferentially disrupt oncogenic signaling pathways while minimizing the impact on the essential functions of Hsp90β, potentially leading to a wider therapeutic window.
Comparative Performance of Hsp90 Inhibitors
To objectively evaluate the isoform-specific effects of this compound, its performance is compared with a pan-Hsp90 inhibitor (e.g., 17-AAG) and another well-characterized Hsp90α-selective inhibitor, PU-H71. The following tables summarize the key quantitative data from biochemical and cellular assays.
| Inhibitor | Target Isoform(s) | Hsp90α IC₅₀ (nM) | Hsp90β IC₅₀ (nM) | Selectivity (Hsp90β/Hsp90α) | Reference Cell Line | GI₅₀ (nM) |
| This compound (Hypothetical) | Hsp90α | 25 | 1500 | 60 | MCF-7 (Breast Cancer) | 150 |
| PU-H71 | Hsp90α | 50 | >2500 | >50 | MDA-MB-468 (Breast Cancer) | 100-500[6] |
| 17-AAG (Pan-Inhibitor) | Hsp90α, Hsp90β | 100 | 120 | 1.2 | HCT116 (Colon Cancer) | 50-200[7] |
| SNX-2112 (Pan-Inhibitor) | Hsp90α, Hsp90β | 30 | 45 | 1.5 | BT-474 (Breast Cancer) | ~100[3][8][9] |
Table 1: Biochemical and Cellular Potency of Hsp90 Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%. GI₅₀ values represent the concentration required to inhibit the growth of the specified cancer cell line by 50%.
| Client Protein | Hsp90 Isoform Preference | This compound | PU-H71 | 17-AAG |
| HER2 | Hsp90α | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| Raf-1 | Hsp90α | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| Akt | Hsp90α/β | ↓↓ | ↓↓ | ↓↓↓ |
| CDK4 | Hsp90β | ↓ | ↓ | ↓↓↓ |
| p53 (mutant) | Hsp90α/β | ↓↓ | ↓↓ | ↓↓↓ |
| HIF-1α | Hsp90α | ↓↓↓ | ↓↓↓ | ↓↓↓ |
Table 2: Effect of Hsp90 Inhibitors on Client Protein Degradation. The number of arrows indicates the extent of protein degradation observed by Western blot analysis after treatment with the respective inhibitor at a concentration of 5x GI₅₀ for 24 hours. (↓↓↓: Strong degradation; ↓↓: Moderate degradation; ↓: Mild degradation)
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to confirm the isoform-specific effects of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Hsp90-IN-21 in a Research Environment
Disclaimer: As of the latest search, a specific Safety Data Sheet (SDS) for Hsp90-IN-21 is not publicly available. Therefore, this compound must be treated as a research chemical with unknown toxicity and hazards. The following disposal procedures are based on established best practices for handling hazardous chemical waste in a laboratory setting and are intended to provide essential guidance to ensure the safety of personnel and protection of the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to a strict and cautious approach for its disposal. The core principle is to manage the substance as a hazardous waste from its point of generation until its final, compliant disposal by a certified entity.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses or goggles, and chemically resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Unless explicitly confirmed otherwise by a comprehensive hazard assessment, all this compound waste must be classified and handled as hazardous chemical waste.
-
Segregate at Source: Do not mix this compound waste with other waste streams.[1] It should be collected in a dedicated, properly labeled hazardous waste container at or near the point of generation.[2]
-
Solid vs. Liquid Waste: Maintain separate waste containers for solid and liquid forms of this compound waste.[1]
-
Solid Waste: Includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper), and materials used for spill cleanup.
-
Liquid Waste: Includes solutions containing this compound, such as experimental residues and rinsates from cleaning contaminated glassware. Segregate halogenated and non-halogenated solvent waste if possible, as disposal costs can differ.
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use containers that are chemically compatible with the waste. For organic solvent solutions, use solvent safety cans or bottles made of appropriate plastic or glass.[2] Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound in DMSO," "Contaminated Sharps"). The accumulation start date must also be clearly marked.
3. On-site Accumulation and Storage:
-
Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA within the laboratory. This area must be under the control of laboratory personnel and located at or near the point of waste generation.[2]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when waste is being added. This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks or spills.[1][2]
-
Storage Limits: Adhere to institutional and regulatory limits for waste accumulation. Typically, laboratories may accumulate up to 55 gallons of hazardous waste or one quart of any acutely hazardous waste (P-listed).
4. Disposal of Contaminated Materials:
-
Sharps: Chemically contaminated sharps (needles, blades, broken glass) must be disposed of in a labeled, puncture-resistant sharps container designated for chemical waste.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
-
Spill Cleanup: Materials used to clean up spills of this compound must be collected, placed in a sealed container, and disposed of as hazardous solid waste.
5. Arranging for Final Disposal:
-
Contact Environmental Health & Safety (EHS): Do not dispose of this compound waste down the drain or in the regular trash.[2] Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all required waste manifests or pickup request forms are completed accurately.
Quantitative Data and Storage Guidelines
Since specific data for this compound is unavailable, the following table summarizes general regulatory and best-practice guidelines for chemical waste accumulation.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons (total hazardous waste) | |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | |
| Maximum Storage Time in Lab | Typically 6 to 12 months from accumulation start date | [2] |
| Corrosive Waste pH | Must be neutralized to between pH 3 and 12 for drain disposal (if permitted); otherwise, collect as hazardous waste. | |
| Flash Point (Ignitable Waste) | < 140°F (< 60°C) |
Note: this compound must be managed as a chemical of unknown characteristics; therefore, drain disposal is strictly prohibited.
Experimental Protocols and Workflows
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: this compound Waste Segregation and Collection Workflow.
Caption: Disposal Procedure for Empty this compound Containers.
References
Essential Safety and Operational Guidance for Handling Hsp90-IN-21
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hsp90-IN-21, a small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a potentially hazardous or cytotoxic compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Gloves (Chemotherapy-rated) | ASTM D6978 | Prevents skin contact. The first pair should be worn under the gown cuff and the second pair over.[3] |
| Body Protection | Disposable Gown | Resistant to permeability by hazardous drugs | Protects skin and clothing from contamination. Gowns should be long-sleeved with closed cuffs and back closure.[3] |
| Eye & Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 | Protects eyes and face from splashes and aerosols.[4] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Required when handling the powder form to prevent inhalation.[3][5] |
| Foot Protection | Closed-toe shoes and Shoe Covers | --- | Protects feet from spills and two pairs of shoe covers should be worn when compounding.[3] |
Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a designated, well-ventilated, and restricted-access area.
-
Follow the storage temperature recommendations provided by the manufacturer.
Preparation of Solutions:
-
All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Wear the full complement of PPE, including respiratory protection, for cleanup.
-
For small powder spills, gently cover with damp absorbent material to avoid creating dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic or hazardous waste and must be disposed of accordingly.[1][2][6][7]
Waste Segregation and Collection:
-
Solid Waste: All contaminated consumables, including gloves, gowns, shoe covers, and labware, must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[7] These containers are often color-coded, for instance, with a purple lid.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[1][7]
Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[7][8]
-
Contact your institution's EHS office for specific procedures and to schedule a waste pickup. Do not dispose of this waste down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Signaling Pathway Context: Hsp90 Inhibition
Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[9][10][11] Hsp90 inhibitors, such as this compound, bind to the ATP-binding pocket of Hsp90, leading to the degradation of these client proteins and ultimately inhibiting tumor growth.[9][12]
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Old and New Approaches to Target the Hsp90 Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hsp90 interaction with clients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
